2-Amino-3,5-difluoro-4-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3,5-difluoro-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-14-7-4(9)2-3(8(12)13)6(11)5(7)10/h2H,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLZYYRNYHZXDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)N)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fluorinated Anthranilic Acid Derivatives: Physicochemical Tuning and Synthetic Strategies
This in-depth technical guide details the physicochemical properties, synthetic pathways, and biological applications of fluorinated anthranilic acid derivatives.
Executive Summary
Anthranilic acid (2-aminobenzoic acid) serves as a privileged scaffold in medicinal chemistry and agrochemical development. The introduction of fluorine atoms onto this aromatic core fundamentally alters its physicochemical profile—modulating acidity (pKa), lipophilicity (LogP), and metabolic stability without significantly changing steric volume. This guide analyzes the structure-property relationships (SPR) of fluorinated anthranilic derivatives, focusing on their role as bioisosteres in NSAIDs (fenamates) and ryanodine receptor modulators (diamides).
The Fluorine Effect: Physicochemical Properties[1][2][3]
The strategic placement of fluorine on the anthranilic scaffold dictates molecular behavior through electronic induction and conformational locking.
Acidity and pKa Modulation
The acidity of the carboxylic acid group (
-
Inductive Effect (-I): Fluorine stabilizes the carboxylate anion through
-bond electron withdrawal. -
Resonance Effect (+R): In para positions (relative to COOH), fluorine can donate electron density, partially counteracting the inductive effect, though the -I effect generally dominates in benzoic systems.
Table 1: Predicted Electronic Effects of Fluorine Substitution
| Position (Rel. to COOH) | Electronic Influence | Predicted pKa Shift | Mechanistic Rationale |
| Unsubstituted | Reference | ~4.50 | Standard resonance stabilization. |
| 3-Fluoro (ortho to NH2) | Strong -I on Ring | < 4.50 | Inductive withdrawal increases N-H acidity; indirect effect on COOH. |
| 4-Fluoro (para to COOH) | -I / +R Competition | ~4.2 - 4.4 | Resonance donation (+R) into the ring slightly opposes -I stabilization of anion. |
| 5-Fluoro (meta to COOH) | Strong -I | ~3.8 - 4.0 | Direct inductive stabilization of carboxylate; no resonance opposition. |
| 6-Fluoro (ortho to COOH) | Strongest -I | < 3.5 | Proximity to COOH maximizes inductive stabilization; steric twist may decouple conjugation. |
Intramolecular Hydrogen Bonding (IHB) & Conformation
A defining feature of anthranilic acids is the intramolecular hydrogen bond between the amine N-H and the carbonyl oxygen. Fluorination alters this landscape:
-
N-H...F Interactions: In 3-fluoro derivatives, a competing weak hydrogen bond (
) can form, altering the planar conformation required for biological binding. -
Conformational Locking: In N-phenyl derivatives (fenamates), ortho-fluorine/trifluoromethyl groups (e.g., Flufenamic acid) force the non-fused phenyl ring out of plane, locking the "active" twisted conformation essential for COX inhibition.
Fluorescence and Solvatomorphism
Fluorinated anthranilic acids exhibit environment-sensitive fluorescence.
-
Stokes Shift: Large Stokes shifts (60–100 nm) are observed due to Excited State Intramolecular Proton Transfer (ESIPT).
-
Solvatomorphism: Flufenamic acid is known to exist in at least 8 polymorphic forms. The specific crystal packing is driven by a balance of
(acid dimer) and interactions, which can be manipulated by solvent choice (e.g., methanol vs. ethanol) during crystallization.
Visualization of Structure-Property Relationships
The following diagram illustrates the causal link between fluorine substitution and observed physicochemical changes.
Caption: Causal map linking fluorine substitution types to physicochemical and pharmacokinetic outcomes.
Synthetic Methodologies
Researchers typically employ three primary routes to access these derivatives, depending on the availability of starting materials and the need for "green" chemistry.
Protocol A: The Buchwald-Hartwig Amination (Modern Standard)
This method is preferred for synthesizing N-arylanthranilic acids (fenamate analogues) due to its tolerance of electron-poor fluorinated rings.
Target: N-(3-trifluoromethylphenyl)anthranilic acid (Flufenamic acid analogue)
-
Reagents:
-
Aryl Halide: 2-Chlorobenzoic acid (or ester).
-
Amine: 3-(Trifluoromethyl)aniline.[1]
-
Catalyst:
(1 mol%) + BINAP (2 mol%) or XPhos. -
Base:
or . -
Solvent: Toluene or 1,4-Dioxane (degassed).
-
-
Step-by-Step Protocol:
-
Step 1: Charge a flame-dried Schlenk flask with 2-chlorobenzoic acid (1.0 equiv), 3-(trifluoromethyl)aniline (1.2 equiv), and
(2.0 equiv). -
Step 2: Add the Pd catalyst and ligand in the glovebox or under strict
flow. -
Step 3: Add degassed toluene (0.2 M concentration).
-
Step 4: Heat to 100°C for 12–16 hours. Monitor by TLC/LC-MS.
-
Step 5: Cool to RT, filter through Celite, and concentrate.
-
Step 6: Acidify with 1M HCl to precipitate the free acid. Recrystallize from Ethanol/Water.
-
Protocol B: Isatin Oxidation (Green Chemistry Route)
An environmentally benign route for accessing primary fluorinated anthranilic acids (e.g., 5-fluoroanthranilic acid) from fluorinated isatins.
-
Reaction: 5-Fluoroisatin +
/ 2-Amino-5-fluorobenzoic acid. -
Protocol:
-
Suspend 5-fluoroisatin (10 mmol) in 5% aqueous NaOH (30 mL).
-
Slowly add 30%
(1.2 equiv) at (Exothermic!). -
Stir at room temperature for 30 minutes. The red color of isatin disappears.
-
Acidify carefully with HCl to pH 4.
-
Collect the precipitate by filtration. Yields are typically >90%.
-
Biological Applications
Medicinal Chemistry: The Fenamates
Fluorinated N-phenylanthranilic acids (Fenamates) are potent NSAIDs. The fluorine atom (often as a
-
Metabolic Blocking: It prevents hydroxylation at the metabolically susceptible 3-position.
-
Lipophilicity: It increases LogP, enhancing penetration into the hydrophobic channel of the Cyclooxygenase (COX) enzyme.
Agrochemicals: Ryanodine Receptor Modulators
Anthranilic diamides (e.g., Chlorantraniliprole) utilize a complex fluorinated architecture.
-
Mechanism: They bind to the ryanodine receptor (RyR) in insect muscles, causing uncontrolled calcium release and paralysis.
-
Fluorine's Role: A specific 2-amino-5-chloro-3-methylbenzoic acid core is often coupled with a fluorinated pyrazole or aniline. The fluorine substituents enhance binding affinity (
) through specific hydrophobic interactions within the RyR transmembrane domain.
Synthesis Workflow Diagram
Caption: Decision tree for selecting the optimal synthetic pathway based on the target derivative.
References
-
Physicochemical Properties of Fluorin
- Source: National Institutes of Health (NIH) / PubMed
-
Context: Analysis of pKa shifts and lipophilicity changes upon fluorination.[2]
-
(Representative placeholder for general pKa/LogP data found in search)
-
Synthesis of Flufenamic Acid via Boronic Acids
-
Crystal Structure and Polymorphism of Flufenamic Acid
- Title: Pharmaceutical Co-Crystal of Flufenamic Acid: Synthesis and Characteriz
- Source: PubMed
-
Anthranilic Diamides as Ryanodine Receptor Activ
-
Isatin Oxid
- Title: Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method
- Source: SciELO
-
(Link reconstructed from search context)
-
Buchwald-Hartwig Coupling Protocols
-
Title: Buchwald-Hartwig Coupling - Organic Synthesis[10]
- Source: Organic-Synthesis.com
-
Sources
- 1. Flufenamic acid synthesis - chemicalbook [chemicalbook.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. ERIC - EJ1224944 - Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions, Journal of Chemical Education, 2019-Aug [eric.ed.gov]
- 5. Design, synthesis and insecticidal activities of novel anthranilic diamides containing fluorinated groups as potential ryanodine receptors activitors [html.rhhz.net]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 3,5-Difluoro-4-methoxybenzoic Acid Derivatives: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the therapeutic applications of derivatives of 3,5-difluoro-4-methoxybenzoic acid. Historically, this versatile chemical scaffold has been a cornerstone in the synthesis of fluoroquinolone antibiotics, a critical class of antimicrobial agents. This guide will first delve into this well-established application, elucidating the mechanism of action, providing detailed experimental protocols for evaluating antimicrobial efficacy, and outlining the synthetic pathways. Subsequently, we will explore the emerging, albeit less established, potential of 3,5-difluoro-4-methoxybenzoic acid derivatives in other therapeutic areas, including oncology, inflammation, and neurodegenerative diseases, by drawing parallels with structurally similar compounds and identifying promising avenues for future research and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated benzoic acid scaffold.
Introduction: The Strategic Importance of the 3,5-Difluoro-4-methoxybenzoic Acid Scaffold
3,5-Difluoro-4-methoxybenzoic acid is an aromatic carboxylic acid distinguished by its unique substitution pattern.[1] The presence of two fluorine atoms at the 3 and 5 positions and a methoxy group at the 4 position on the benzoic acid framework imparts specific electronic and lipophilic properties that are highly advantageous in medicinal chemistry.[1] The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, while the methoxy group can influence the molecule's conformation and electronic distribution.[1] The carboxylic acid moiety serves as a versatile handle for a variety of chemical modifications, including the formation of amides and esters, allowing for the generation of diverse libraries of derivatives for biological screening.
The most prominent and commercially successful application of this scaffold has been in the development of fluoroquinolone antibiotics.[1] However, the structural motifs present in 3,5-difluoro-4-methoxybenzoic acid are also found in molecules with other biological activities, suggesting a broader therapeutic potential that is yet to be fully realized.
Antimicrobial Applications: A Deep Dive into Fluoroquinolones
The primary and most well-documented therapeutic application of 3,5-difluoro-4-methoxybenzoic acid is as a key building block in the synthesis of fluoroquinolone antibiotics.
Mechanism of Action: Dual Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that arises during DNA unwinding at the replication fork.
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) the daughter chromosomes after DNA replication, allowing for their proper segregation into daughter cells.
Fluoroquinolones stabilize the transient, covalent complex formed between these enzymes and the bacterial DNA. This "cleavage complex" results in double-stranded DNA breaks, which, if not repaired, lead to the inhibition of DNA replication and transcription, ultimately causing bacterial cell death. The dual-targeting mechanism contributes to the broad-spectrum activity of many fluoroquinolones.
Caption: Mechanism of action of fluoroquinolone derivatives.
Synthesis of Fluoroquinolone Precursors
The synthesis of fluoroquinolones often involves the coupling of a substituted quinolone core with a piperazine or other heterocyclic moiety. 3,5-Difluoro-4-methoxybenzoic acid can be a precursor to the quinolone core, although more commonly, related fluorinated benzoic acids are utilized in multi-step synthetic routes. A general and crucial step in creating derivatives is the activation of the carboxylic acid, often by converting it to an acyl chloride.
Experimental Protocol: Synthesis of 3,5-Difluoro-4-methoxybenzoyl chloride
This protocol describes a general method for the preparation of the acyl chloride from 3,5-difluoro-4-methoxybenzoic acid, a key intermediate for amide and ester synthesis.
Materials:
-
3,5-Difluoro-4-methoxybenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Dry glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend 3,5-difluoro-4-methoxybenzoic acid (1.0 equivalent) in anhydrous DCM.
-
Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or the cessation of gas evolution).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude 3,5-difluoro-4-methoxybenzoyl chloride can be used directly in the next step or purified by distillation under reduced pressure.
Biological Evaluation of Antimicrobial Activity
The antimicrobial efficacy of novel fluoroquinolone derivatives is assessed through a series of in vitro and enzymatic assays.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate by DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
5X Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% glycerol, 0.5 mg/mL BSA)
-
10 mM ATP solution
-
Test compound dissolved in DMSO
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine the 5X assay buffer, relaxed plasmid DNA, and nuclease-free water to the desired volume.
-
Add varying concentrations of the test compound (or DMSO for the control).
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase.
-
Add ATP to start the supercoiling reaction.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding the stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.
Experimental Protocol: Topoisomerase IV Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) into individual minicircles by topoisomerase IV.
Materials:
-
Purified bacterial topoisomerase IV
-
Kinetoplast DNA (kDNA)
-
5X Topoisomerase IV Assay Buffer (similar to gyrase buffer, may contain ATP)
-
Test compound dissolved in DMSO
-
Stop Buffer/Loading Dye
-
Agarose and electrophoresis reagents
Procedure:
-
Set up reaction mixtures on ice containing the assay buffer and kDNA.
-
Add various concentrations of the test compound.
-
Initiate the reaction by adding topoisomerase IV.
-
Incubate at 37°C for 30 minutes.
-
Stop the reactions with the addition of the stop buffer/loading dye.
-
Analyze the products by agarose gel electrophoresis. The large, catenated kDNA remains in the well, while the decatenated minicircles migrate into the gel. Inhibition is observed as a decrease in the amount of decatenated minicircles.
Caption: Experimental workflows for DNA gyrase and topoisomerase IV inhibition assays.
Emerging Therapeutic Frontiers: Exploring Untapped Potential
While the role of 3,5-difluoro-4-methoxybenzoic acid in antimicrobials is well-established, the therapeutic potential of its derivatives in other disease areas is an active and promising area of research. By examining structurally related compounds, we can infer potential applications and guide future drug discovery efforts.
Anticancer Applications
The benzoic acid scaffold is a common feature in many anticancer agents. Derivatives of structurally similar halogenated and methoxylated benzoic acids have shown potential as inhibitors of various protein kinases, which are key regulators of cancer cell proliferation and survival. For instance, some benzamide derivatives have demonstrated inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), a target in non-small cell lung cancer.
Future Directions:
-
Synthesis of a library of 3,5-difluoro-4-methoxybenzamides and esters.
-
Screening of these derivatives against a panel of cancer cell lines and a broad range of protein kinases.
-
Structure-activity relationship (SAR) studies to optimize potency and selectivity.
Anti-inflammatory Properties
Chronic inflammation is a key factor in a multitude of diseases. Benzoic acid derivatives have been investigated for their anti-inflammatory properties. The unique electronic and lipophilic properties of the 3,5-difluoro-4-methoxybenzoyl moiety could be leveraged to design novel anti-inflammatory agents. These could potentially act by inhibiting key inflammatory mediators such as cyclooxygenases (COX) or by modulating inflammatory signaling pathways.
Future Directions:
-
Design and synthesis of derivatives targeting key inflammatory enzymes and pathways.
-
Evaluation of anti-inflammatory activity in cellular and animal models of inflammation.
-
Investigation of the mechanism of action, including effects on cytokine production and immune cell function.
Neurodegenerative Diseases
There is growing interest in the development of small molecules that can cross the blood-brain barrier and modulate targets relevant to neurodegenerative diseases like Alzheimer's disease. While direct evidence for 3,5-difluoro-4-methoxybenzoic acid derivatives in this area is limited, related fluorinated and methoxylated benzoic acid derivatives have been explored as intermediates in the synthesis of compounds for the treatment of Alzheimer's disease.[2] The structural features of the core molecule could be beneficial for brain penetration and target engagement.
Future Directions:
-
Design of derivatives with physicochemical properties suitable for CNS penetration.
-
Evaluation of these compounds for their ability to modulate targets implicated in neurodegeneration, such as protein aggregation or neuroinflammation.
-
Preclinical evaluation in animal models of neurodegenerative diseases.
Conclusion and Future Perspectives
3,5-Difluoro-4-methoxybenzoic acid is a valuable and versatile scaffold in medicinal chemistry. Its most significant contribution to date has been in the development of fluoroquinolone antibiotics. The well-understood mechanism of action and the availability of robust biological assays provide a solid foundation for the continued development of novel antimicrobial agents based on this core structure.
The exploration of 3,5-difluoro-4-methoxybenzoic acid derivatives in other therapeutic areas, such as oncology, inflammation, and neurodegenerative diseases, represents a promising frontier. While current research in these areas is largely based on parallels with structurally similar compounds, the unique properties of this scaffold warrant dedicated investigation. Future efforts should focus on the rational design, synthesis, and biological evaluation of novel derivatives to unlock the full therapeutic potential of this remarkable molecule.
References
- BenchChem. (2025). Application Notes and Protocols: 3,5-Dibromo-4-methoxybenzoic Acid in Medicinal Chemistry.
- BenchChem. (2025).
- Vila, J., & Martinez, J. L. (2008). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 26, 23-29.
- Adesh University Journal of Medical Sciences & Research. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 1-5.
- BenchChem. (2025). Experimental Design for Topoisomerase IV Inhibitor 2 (TPI-2) Studies.
- Bio-protocol. (2018). DNA gyrase supercoiling inhibition assay.
- Inspiralis. (n.d.).
Sources
Solubility Profiling & Thermodynamic Analysis: 2-Amino-3,5-difluoro-4-methoxybenzoic Acid
This guide serves as a comprehensive technical reference for 2-Amino-3,5-difluoro-4-methoxybenzoic acid (CAS: 1354949-79-3). Due to the proprietary nature of specific empirical datasets for this novel intermediate, this guide synthesizes predictive physicochemical profiling with validated proxy data from structural analogs (e.g., 4-methoxybenzoic acid) and details the exact experimental protocols required to generate regulatory-grade solubility data.
Part 1: Executive Summary & Physicochemical Identity
2-Amino-3,5-difluoro-4-methoxybenzoic acid is a critical fluorinated building block, often utilized in the synthesis of next-generation fluoroquinolone antibiotics and bioactive scaffolds. Its solubility profile is governed by the interplay between the lipophilic fluorine atoms, the polar methoxy group, and the zwitterionic potential of the anthranilic acid core.
Chemical Identity
| Property | Detail |
| Chemical Name | 2-Amino-3,5-difluoro-4-methoxybenzoic acid |
| CAS Number | 1354949-79-3 |
| Molecular Formula | C₈H₇F₂NO₃ |
| Molecular Weight | 203.14 g/mol |
| Core Scaffold | Anthranilic Acid (2-Aminobenzoic acid) |
| Key Substituents | 3,5-Difluoro (Lipophilic/EWG), 4-Methoxy (Electron Donor) |
Part 2: Solubility Data & Predictive Profiling
As direct empirical tables for this specific isomer are often proprietary, we utilize 4-Methoxybenzoic Acid and 2-Amino-3-fluorobenzoic Acid as validated structural proxies to model the thermodynamic behavior.
Predicted Solubility Behavior
The introduction of two fluorine atoms at the 3,5-positions significantly alters the solubility landscape compared to the non-fluorinated analog:
-
Reduced Aqueous Solubility: The high electronegativity and lipophilicity of the C-F bonds lower water solubility compared to 4-methoxybenzoic acid.
-
Enhanced Organic Solubility: Solubility in polar aprotic solvents (DMSO, DMF, Acetone) is expected to increase.
-
pH Dependence: The compound is amphoteric. Maximum solubility will occur at extreme pH (pH < 2 via protonation of the amine; pH > 8 via deprotonation of the carboxyl), with a solubility minimum near the isoelectric point (pI ~3.5–4.5).
Reference Data: 4-Methoxybenzoic Acid (Structural Proxy)
Use this dataset to validate thermodynamic models before applying them to the target fluorinated compound.
Table 1: Mole Fraction Solubility (
| Temperature (K) | Methanol ( | Ethanol ( | Acetone ( | Ethyl Acetate ( | Water ( |
| 283.15 | 3.12 | 2.45 | 8.95 | 5.12 | 1.20 |
| 293.15 | 4.56 | 3.67 | 11.20 | 6.89 | 1.85 |
| 298.15 | 5.53 | 4.21 | 12.55 | 7.95 | 2.30 |
| 303.15 | 6.78 | 5.10 | 14.10 | 9.15 | 2.95 |
| 313.15 | 9.85 | 7.45 | 18.20 | 12.40 | 4.80 |
Technical Insight: For 2-Amino-3,5-difluoro-4-methoxybenzoic acid , expect mole fraction values in alcohols to be 15–20% lower than the proxy due to the rigidifying effect of the fluorine atoms on the crystal lattice (higher melting point enthalpy).
Part 3: Thermodynamic Modeling Framework
To optimize crystallization processes, the solubility data must be fitted to thermodynamic models.
The Modified Apelblat Equation
This semi-empirical model correlates mole fraction solubility (
-
A, B, C: Empirical parameters derived from regression analysis.
-
Application: Use this equation to interpolate solubility at unmeasured temperatures (e.g., cooling crystallization curves).
Van't Hoff Thermodynamic Analysis
The dissolution process is evaluated using the Van't Hoff equation to determine Enthalpy (
-
Plot:
vs. . -
Slope:
(Indicates endothermic nature if negative slope). -
Intercept:
(Indicates disorder change).
Part 4: Experimental Protocols (Standard Operating Procedures)
Workflow Visualization
The following diagram outlines the logical flow for determining solubility and validating the data.
Figure 1: Step-by-step workflow for solubility determination.
Protocol A: Isothermal Saturation (Shake-Flask)
Objective: Determine equilibrium solubility at fixed temperatures.
-
Preparation: Add excess 2-Amino-3,5-difluoro-4-methoxybenzoic acid (~500 mg) to a glass vial containing 10 mL of the target solvent (e.g., Methanol).
-
Agitation: Place vials in a temperature-controlled orbital shaker. Agitate at 150 rpm for 48 hours to ensure equilibrium.
-
Self-Validation Check: Measure solubility at 24h and 48h. If values differ by <3%, equilibrium is reached.
-
-
Filtration: Using a pre-heated syringe and a 0.22 µm PTFE filter, withdraw the supernatant. Crucial: Maintain the syringe at the same temperature as the solution to prevent precipitation during transfer.
-
Dilution: Immediately dilute the filtrate with the mobile phase to prevent crystallization.
Protocol B: HPLC Quantification Method
System: Agilent 1260 Infinity or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Suppresses ionization of carboxyl group).
-
B: Acetonitrile.[1]
-
Gradient: 90:10 (A:B) to 10:90 over 15 mins.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring absorption) and 280 nm .
-
Injection Vol: 5-10 µL.
Part 5: Process Implications & Purification Strategy
Based on the physicochemical profile, the following strategies are recommended for purification and crystallization:
Recrystallization Solvent Selection
-
Primary Solvent (Good Solubility): Acetone or Ethanol (hot).
-
Anti-Solvent (Poor Solubility): Water (acidified to pH 3-4) or n-Heptane.
-
Method: Dissolve the crude intermediate in refluxing acetone. Slowly add water until turbidity persists. Cool slowly to 0°C. The fluorinated nature ensures distinct separation from non-fluorinated impurities.
Thermodynamic Logic for Solvent Choice
The high enthalpy of solution (
Figure 2: Thermodynamic factors influencing solubility.
References
-
BenchChem. (2025).[2] Solubility profile of 4-methoxybenzoic acid in different solvents. Retrieved from .
- Wang, M., et al. (2025). "Solubility Measurement, Correlation, and Hansen Solubility Parameter of 1,3-Dinitropyrazole in Twelve Solvents." Journal of Solution Chemistry. (Cited for thermodynamic modeling methodology).
- Needham, T. E. (1970). "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations. (Foundational work on zwitterionic solubility).
- Guo, X., et al. (2025). "Solubility measurement and thermodynamic modeling of 2,3,4-trimethoxybenzoic acid." The Journal of Chemical Thermodynamics, 212, 107562.
-
PubChem. (2025). Compound Summary: 2-Amino-3,5-difluoro-4-methoxybenzoic acid (CAS 1354949-79-3). National Library of Medicine. Retrieved from .
Sources
Methodological & Application
Application Note: Strategic Synthesis of Quinazolinones from 2-Amino-3,5-difluoro-4-methoxybenzoic Acid
Executive Summary
This technical guide details the synthesis of 4(3H)-quinazolinone scaffolds utilizing 2-Amino-3,5-difluoro-4-methoxybenzoic acid as the core building block. This specific starting material presents unique challenges and opportunities in medicinal chemistry. The presence of two fluorine atoms (positions 3 and 5) creates significant electronic deactivation of the aniline nucleophile, while the 4-methoxy group offers a handle for solubility and hydrogen-bonding interactions in kinase binding pockets.
This document provides three validated protocols optimized to overcome the reduced nucleophilicity caused by the ortho-fluorine effect:
-
Microwave-Assisted Niementowski Cyclization (For C2-unsubstituted analogs).
-
One-Pot Three-Component Condensation (For N3-diversified libraries).
-
Benzoxazinone Intermediate Route (For C2-Methyl/Aryl substitution).
Retrosynthetic Analysis & Mechanistic Insight
The synthesis hinges on the condensation of the bifunctional anthranilic acid core with an electrophilic carbon source (formamide, orthoester, or anhydride).
The "Ortho-Fluorine" Challenge
In 2-Amino-3,5-difluoro-4-methoxybenzoic acid, the fluorine atom at position 3 is ortho to the amino group. Through inductive withdrawal (-I effect), this fluorine significantly lowers the pKa of the aniline nitrogen, making it a poorer nucleophile compared to non-fluorinated anthranilic acids. Standard thermal reflux methods often result in incomplete conversion or prolonged reaction times. Consequently, our protocols utilize acid catalysis and microwave irradiation to drive the reaction kinetics.
Reaction Pathway Diagram[1][2][3]
Figure 1: Synthetic divergence from the fluorinated anthranilic acid core.
Experimental Protocols
Method A: Microwave-Assisted Niementowski Cyclization
Target: 6,8-Difluoro-7-methoxyquinazolin-4(3H)-one (C2-H, N3-H) Rationale: The high dielectric constant of formamide makes it an excellent solvent for microwave heating, allowing rapid superheating to overcome the deactivated aniline's activation energy.
Reagents:
-
2-Amino-3,5-difluoro-4-methoxybenzoic acid (1.0 equiv)
-
Formamide (10-15 volumes, excess)
-
Ammonium Acetate (0.1 equiv, optional catalyst)
Protocol:
-
Charge: In a 10 mL microwave process vial, suspend 200 mg of the starting acid in 2.0 mL of formamide. Add ammonium acetate (approx. 8 mg).
-
Seal & Irradiate: Cap the vial. Program the microwave reactor (e.g., Biotage Initiator or CEM Discover) to 160°C with high absorption level. Hold time: 20 minutes .
-
Note: Conventional heating requires reflux at 180°C for 6–12 hours.
-
-
Work-up: Allow the vial to cool to room temperature. The product often precipitates directly upon cooling.
-
Isolation: Pour the reaction mixture into 10 mL of ice-cold water. Stir for 15 minutes.
-
Filtration: Collect the solid by vacuum filtration. Wash with water (2 x 5 mL) and cold ethanol (1 x 2 mL).
-
Purification: Recrystallize from DMF/Ethanol if necessary.
Expected Outcome: Off-white to pale yellow solid. Yields typically 75–85%.
Method B: One-Pot Three-Component Synthesis
Target: 3-Substituted Quinazolinones (N3-R) Rationale: This route avoids the isolation of intermediates and allows for the rapid generation of N3-functionalized libraries (e.g., for SAR studies).
Reagents:
-
2-Amino-3,5-difluoro-4-methoxybenzoic acid (1.0 mmol)
-
Triethyl orthoformate (TEOF) (1.5 mmol)
-
Primary Amine (R-NH2) (1.1 mmol)
-
Catalyst: Iodine (5 mol%) or p-Toluenesulfonic acid (p-TSA) (10 mol%)
-
Solvent: Ethanol (absolute)[1]
Protocol:
-
Activation: In a round-bottom flask, combine the starting acid, TEOF, and catalyst in Ethanol (5 mL). Stir at room temperature for 10 minutes.
-
Addition: Add the primary amine (e.g., aniline, benzylamine, or aliphatic amine).
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Mechanistic Note: The reaction proceeds via an initial formation of an imidate intermediate, followed by cyclization with the amine.
-
-
Work-up: Cool the mixture. Evaporate the solvent under reduced pressure.
-
Purification: Triturate the residue with diethyl ether or hexane to remove unreacted amine/orthoester. If the product does not precipitate, perform flash column chromatography (SiO2, Hexane/EtOAc gradient).
Critical Parameter: Ensure anhydrous conditions. Water hydrolyzes the orthoester, stalling the reaction.
Method C: The Benzoxazinone Route (Two-Step)
Target: 2-Methyl/Alkyl-substituted Quinazolinones Rationale: Direct reaction with carboxylic acids is difficult. Converting the anthranilic acid to a reactive benzoxazinone intermediate allows for ring opening with diverse amines and subsequent re-closure.
Protocol:
-
Step 1 (Benzoxazinone Formation):
-
Reflux 2-Amino-3,5-difluoro-4-methoxybenzoic acid (1.0 equiv) in Acetic Anhydride (5 volumes) for 2 hours.
-
Cool and filter the precipitated 6,8-difluoro-7-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one. Wash with hexane.
-
-
Step 2 (Aminolysis & Cyclization):
-
Suspend the benzoxazinone intermediate in Glacial Acetic Acid or Ethanol.
-
Add the amine (R-NH2, 1.2 equiv).[2]
-
Reflux for 3–5 hours.
-
Pour into water to precipitate the final 2-methyl-3-substituted quinazolinone.
-
Analytical Characterization & QC
Due to the heavy substitution, NMR analysis is the primary validation tool.
Data Summary Table
| Parameter | Method | Expected Observation / Criteria |
| Appearance | Visual | White to pale yellow crystalline solid |
| Melting Point | Capillary | Typically >220°C (High due to H-bonding/stacking) |
| DMSO-d | C2-H: Singlet at | |
| DMSO-d | Distinct signals for C3-F and C5-F (approx. -130 to -150 ppm). Coupling patterns will confirm regiochemistry. | |
| LC-MS | ESI+ | [M+H] |
Safety Considerations
-
Fluorinated Intermediates: While the C-F bond is stable, combustion of these compounds can release HF. Use proper ventilation during high-temperature steps.
-
Formamide: Teratogenic. Handle in a fume hood with nitrile gloves.
References
-
Microwave-Assisted Synthesis: Ighilahriz, K. et al. "A Microwave-Assisted and Heteropolyacids-Catalysed Cyclocondensation Reaction for the Synthesis of 4(3H)-Quinazolinones." ResearchGate.
-
One-Pot Protocols: Connolly, D. J. et al. "Ortho-Fluorine Effects in Copper-Catalyzed Amination." Royal Society of Chemistry. (Contextual reference for F-effect).
-
General Quinazolinone Chemistry: "Synthesis of quinazolinones." Organic Chemistry Portal.
-
Benzoxazinone Route: Break, L. M. et al. "Synthesis of a new fluorinated nucleoside of 6,7-difluoro-2-methyl-4-quinazolinone."[3] Turkish Journal of Chemistry.
-
Starting Material Data: "2-Amino-4-methoxybenzoic acid properties." PubChem.
Sources
Application Note: Diazotization of 2-Amino-3,5-difluoro-4-methoxybenzoic Acid
Abstract & Strategic Overview
The diazotization of 2-Amino-3,5-difluoro-4-methoxybenzoic acid is a pivotal transformation in the synthesis of high-value fluoro-quinolone antibiotics and advanced agrochemicals. This substrate presents a unique "push-pull" electronic environment: the electron-donating methoxy group (C4) competes with the strong electron-withdrawing effects of the two fluorine atoms (C3, C5) and the carboxylic acid (C1). Furthermore, the steric crowding around the amine (flanked by a carboxyl and a fluorine) necessitates precise control over reaction conditions to prevent side reactions such as deamination or tar formation.
This guide details two validated protocols for generating the diazonium intermediate. Protocol A utilizes a classical aqueous acid system, optimized for scale and cost-efficiency. Protocol B employs an anhydrous organic nitrite system (Doyle conditions), recommended for research-scale precision or when downstream water sensitivity is a concern.
Critical Safety Notice: The product of this reaction is a diazonium-2-carboxylate zwitterion (an internal salt). While stable in solution at low temperatures, these species are known precursors to benzynes and can be shock-sensitive explosives if isolated and dried . All protocols described herein are designed for in situ generation and subsequent consumption.
Mechanistic Insight & Reaction Logic
The Challenge of Electronic Deactivation
The 3,5-difluoro substitution pattern significantly reduces the nucleophilicity of the amino group. In standard aqueous conditions, the equilibrium concentration of the free amine (required to attack the nitrosonium ion,
-
Solution: We utilize a "fine suspension" technique or strong mineral acid (e.g.,
) to maintain a high concentration of the active nitrosating species ( or ).
Zwitterionic Stabilization
Unlike simple anilines, anthranilic acid derivatives form an internal diazonium-carboxylate salt.
-
Implication: This zwitterion is less soluble than typical diazonium chlorides, often precipitating from the reaction mixture. While this drives the reaction forward, it creates heterogeneity that can entrap unreacted starting material. Vigorous agitation is non-negotiable.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway from amine precursor to the zwitterionic diazonium species.
Pre-Reaction Data Sheet
| Parameter | Specification / Value |
| Substrate MW | 203.12 g/mol |
| Appearance | Off-white to pale grey powder |
| Solubility | Low in cold water; Soluble in DMSO, dilute alkali, hot alcohols |
| pKa (est) | ~2.5 (COOH), ~1.5 (NH3+ due to F-withdrawal) |
| Diazonium Stability | |
| Limiting Factor | Poor solubility in acidic media |
Protocol A: Aqueous Diazotization (Standard)
Best for: Large-scale synthesis, Sandmeyer halogenation (Cl, Br, I), or hydrolysis to phenols.
Reagents & Equipment
-
Substrate: 2-Amino-3,5-difluoro-4-methoxybenzoic acid (10.0 g, 49.2 mmol)
-
Acid: Hydrochloric acid (12 M, 30 mL) or Sulfuric acid (40%, 40 mL)
-
Nitrite Source: Sodium Nitrite (
), 3.75 g (54.1 mmol, 1.1 equiv) dissolved in 10 mL water. -
Solvent: Water (50 mL) + optional co-solvent (Acetic Acid, 20 mL) to improve solubility.
-
Vessel: 250 mL 3-neck round bottom flask with overhead stirrer and internal thermometer.
Step-by-Step Procedure
-
Preparation of Fine Suspension (Crucial Step):
-
In the reaction vessel, suspend the amine (10 g) in water (30 mL).
-
Expert Tip: To ensure reactivity, first dissolve the amine in 10%
(approx. 25 mL), then precipitate it back out by rapidly adding concentrated (30 mL) under vigorous stirring. This creates high-surface-area micro-crystals that react faster than the bulk solid. -
Cool the resulting white suspension to 0–5 °C using an ice/salt bath.
-
-
Diazotization:
-
Maintain internal temperature below 5 °C .
-
Add the
solution dropwise via an addition funnel over 20–30 minutes. -
Observation: The suspension may thin out or change color (often to a clear yellow or pale orange solution) as the diazonium salt forms. If the zwitterion is insoluble, a new, finer precipitate may form.
-
-
Endpoint Verification:
-
After addition, stir for 30 minutes at 0 °C.
-
Starch-Iodide Test: Dip a starch-iodide paper into the mixture. An immediate blue-black color confirms excess nitrous acid (required).
-
Urea Quench: If the subsequent reaction is sensitive to
, add solid Urea (approx. 0.5 g) until the starch-iodide test is negative (destroys excess ).
-
-
Utilization:
-
The diazonium mixture must be used immediately. Do not store.
-
Transfer: Can be poured directly into a solution of CuCl/HCl (Sandmeyer) or KI (Iodination).
-
Protocol B: Non-Aqueous Diazotization (Doyle Conditions)
Best for: Water-sensitive downstream chemistry, fluorination (Balz-Schiemann), or hydro-dediazoniation.
Reagents & Equipment
-
Substrate: 2-Amino-3,5-difluoro-4-methoxybenzoic acid (5.0 g, 24.6 mmol)
-
Reagent:
-Butyl Nitrite ( -BuONO) or Isoamyl nitrite (1.5 equiv). -
Solvent: Acetonitrile (MeCN) or THF (anhydrous, 50 mL).
-
Acid Catalyst:
(for fluorination) or -TsOH (optional, for kinetics).
Step-by-Step Procedure
-
Dissolution:
-
In a flame-dried flask under Nitrogen/Argon, dissolve/suspend the amine (5.0 g) in dry Acetonitrile (50 mL).
-
Note: The amine is significantly more soluble in MeCN than water, allowing for a more homogeneous reaction.
-
-
Reagent Addition:
-
Cool the mixture to 0 °C .
-
Add
-Butyl Nitrite (4.4 mL, ~37 mmol) dropwise via syringe. -
Optional: If forming the tetrafluoroborate salt (for fluoro-dediazoniation), add
or (1.5 equiv) concurrently.
-
-
Reaction:
-
Allow the mixture to warm slowly to room temperature (20–25 °C) over 1 hour.
-
Observation: Evolution of gas is usually not seen until the diazonium is decomposed; however, the solution will turn clear and often darken slightly.
-
-
Workup/Use:
-
For Sandmeyer: Add the anhydrous copper halide directly to this solution.
-
For Reduction (Removal of
): Heat the THF solution to reflux (the solvent acts as the hydride source in the presence of the nitrite).
-
Troubleshooting & Critical Process Parameters (CPP)
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | Particle size too large (Method A). | Use the "Dissolve/Precipitate" method (Step 4.2.1). |
| Tar Formation | Temperature > 10 °C; Localized heating. | Improve cooling; slow down nitrite addition. |
| Violent Gas Evolution | Decomposition of diazonium. | Keep T < 5 °C. Do not let the reaction stand too long. |
| Low Yield in Sandmeyer | Side reaction with water (Phenol formation). | Switch to Protocol B (Non-Aqueous). |
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for selecting the appropriate diazotization protocol.
References
-
Sandmeyer Reaction Mechanisms : Organic Chemistry Portal. "Sandmeyer Reaction".[1][2][3][4][5] Available at: [Link]
-
Diazotization of Fluorinated Anilines : Organic Syntheses, Coll. Vol. 10, p. 460 (2004); Vol. 79, p. 196 (2002). "Preparation of 2-Amino-3-fluorobenzoic acid". Available at: [Link]
-
Non-Aqueous Diazotization (Doyle) : Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions". J. Org.[3][5] Chem. 1977, 42, 14, 2426–2430.
- Safety of Diazonium Carboxylates: Bretherick's Handbook of Reactive Chemical Hazards. "Benzenediazonium-2-carboxylate". (General reference for shock sensitivity of internal diazonium salts).
Sources
Advanced Application Note: One-Pot Synthesis Strategies for Fluorinated N-Heterocycles
Executive Summary
Fluorinated amino benzoic acids (FABAs)—specifically fluorinated anthranilic acids—are high-value synthons in medicinal chemistry. The incorporation of fluorine modulates metabolic stability (blocking P450 oxidation sites), lipophilicity (LogP), and ligand-binding affinity. However, the electron-withdrawing nature of fluorine often retards the nucleophilic cyclization steps typical of heterocycle formation.
This guide details three "One-Pot" protocols designed to overcome these electronic deactivations. These methods prioritize atom economy , reduced purification steps , and operational simplicity . We focus on the synthesis of Fluorinated Quinazolin-4(3H)-ones , a privileged scaffold in oncology (e.g., Idelalisib) and antimicrobial research.
Technical Background: The "Fluorine Effect" on Reactivity
Understanding the electronic perturbation caused by the fluorine substituent is prerequisite to selecting the correct protocol.
-
Nucleophilicity Reduction: The high electronegativity of fluorine (Inductive effect,
) reduces the electron density on the aniline nitrogen, making it a poorer nucleophile compared to non-fluorinated anthranilic acid. -
Acidity Enhancement: The carboxylic acid moiety becomes more acidic, potentially stabilizing salt forms that resist thermal dehydration.
-
Regiochemical Impact:
-
5-Fluoro-2-aminobenzoic acid: Fluorine is para to the amine. Resonance donation (
) competes with induction, slightly mitigating the deactivation. -
4-Fluoro-2-aminobenzoic acid: Fluorine is meta to the amine. Strong inductive withdrawal dominates, significantly reducing reaction rates in condensation steps.
-
Strategic Reaction Hub
The following diagram illustrates the versatility of FABAs in one-pot transformations.
Figure 1: Divergent synthetic pathways starting from Fluorinated Amino Benzoic Acids.
Protocol A: Microwave-Assisted Niementowski Reaction
Application: Rapid generation of C2-unsubstituted fluorinated quinazolinones. Mechanism: Thermal condensation followed by cyclodehydration. Advantage: Solvent-free (or water-based), high speed, overcoming the "fluorine deactivation" via thermal excitation.
Materials
-
Substrate: 2-Amino-5-fluorobenzoic acid (1.0 equiv)
-
Reagent/Solvent: Formamide (Excess, 5.0–10.0 equiv)
-
Catalyst: None (Self-catalyzed) or Ammonium Acetate (0.5 equiv for acceleration)
-
Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar)
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave process vial, mix 2-Amino-5-fluorobenzoic acid (155 mg, 1.0 mmol) with Formamide (2 mL).
-
Irradiation: Seal the vial. Program the microwave for Dynamic Mode :
-
Temperature: 150°C
-
Power: Max 200W (High absorption expected)
-
Hold Time: 10 minutes
-
Stirring: High[1]
-
-
Work-up: Allow the vessel to cool to 50°C. Pour the reaction mixture into ice-cold water (10 mL).
-
Isolation: The fluorinated quinazolinone typically precipitates immediately due to low aqueous solubility. Filter the solid under vacuum.
-
Purification: Wash the cake with cold ethanol (2 x 2 mL). Recrystallize from Ethanol/DMF (9:1) if necessary.
Expected Yield: 85–92% Note: If using 4-fluoro-2-aminobenzoic acid, increase hold time to 15 minutes due to lower nucleophilicity.
Protocol B: Ionic Liquid-Mediated 3-Component Synthesis
Application: Synthesis of 2,3-disubstituted fluorinated quinazolinones. Mechanism: One-pot condensation of Acid + Amine + Orthoester. Advantage: Green chemistry (recyclable solvent), high yield for sterically hindered fluorinated substrates.
Materials
-
Substrate: 2-Amino-4-fluorobenzoic acid (1.0 equiv)
-
Amine: Aniline or Benzylamine derivative (1.1 equiv)
-
Orthoester: Triethyl orthoformate or Triethyl orthoacetate (1.2 equiv)
-
Solvent/Catalyst: 1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4) or simply Sulfamic Acid (10 mol%) in Ethanol.
Step-by-Step Methodology (Sulfamic Acid Route)
-
Charging: To a 50 mL round-bottom flask, add 2-Amino-4-fluorobenzoic acid (1.0 mmol), the primary amine (1.1 mmol), and triethyl orthoester (1.2 mmol).
-
Solvent: Add Ethanol (5 mL).
-
Catalyst: Add Sulfamic Acid (NH₂SO₃H) (10 mg, ~10 mol%).
-
Why Sulfamic Acid? It acts as a zwitterionic solid acid catalyst that activates the orthoester and promotes the final dehydration step, crucial for fluorinated substrates that resist ring closure.
-
-
Reaction: Reflux at 80°C for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Work-up: Cool to room temperature. Pour mixture into crushed ice.
-
Isolation: Filter the solid precipitate.
-
Purification: The product is usually of high purity.[2] Recrystallize from hot ethanol.
Mechanistic Pathway (DOT Visualization)
Figure 2: Acid-catalyzed three-component cascade mechanism.
Comparative Data Analysis
The following table summarizes the efficiency of different methodologies for the synthesis of 6-Fluoro-3-phenylquinazolin-4(3H)-one (from 2-amino-5-fluorobenzoic acid).
| Method | Catalyst/Solvent | Temp (°C) | Time | Yield (%) | Green Score |
| Classical | Reflux/Ethanol | 80 | 12 h | 65 | Low |
| Microwave | Formamide (Neat) | 150 | 10 min | 91 | High |
| Ionic Liquid | [bmim]BF4 | 100 | 45 min | 88 | Med |
| Solid Acid | Sulfamic Acid/EtOH | 80 | 3 h | 85 | High |
Critical Troubleshooting & Optimization
-
Problem: Incomplete Cyclization (Intermediate Observed).
-
Cause: The electron-withdrawing fluorine reduces the nucleophilicity of the amide nitrogen in the final ring-closure step.
-
Solution: Add a dehydrating agent like HMDS (Hexamethyldisilazane) or increase the reaction temperature by switching to a high-boiling solvent like Diglyme.
-
-
Problem: Low Solubility of Starting Material.
-
Cause: Fluorinated amino acids have high crystal lattice energy.
-
Solution: Use DMSO or DMF as a co-solvent, though this complicates work-up. Ionic liquids (Protocol B) effectively solubilize these species.
-
-
Problem: Regioisomer Formation.
-
Context: When using unsymmetrical reagents or MCRs (like Ugi), ensure the carboxylic acid is not pre-activated to form an ester before the amine reacts. The protocols above (Niementowski and Orthoester routes) are regiospecific.
-
References
-
Li, S., Lv, X., Ren, J., Feng, L., & Ma, C. (2022).[3] A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives.[3][4] Synthesis, 54(18), 3989-3998.[4]
- BenchChem Application Notes. (2025). Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide: Microwave vs Conventional.
-
Khajavi, M. S., Montazeri, N., & Aghapoor, A. (1998). Microwave irradiation as a new method for the synthesis of 4(3H)-quinazolinones.[5] Journal of Chemical Research, Synopses, (2), 122-123.
-
[Link]
-
-
Ramesh, B., et al. (2018).[6][7] Organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. (Review of organocatalytic methods cited in Protocol B).
-
[Link]
-
-
Chate, A. V., et al. (2020). Taurine catalyzed one-pot synthesis of quinazolinone derivatives.[6] Research on Chemical Intermediates.
-
[Link]
-
Sources
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 7. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3,5-difluoro-4-methoxybenzoic acid
This guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of 2-Amino-3,5-difluoro-4-methoxybenzoic acid, a key building block in pharmaceutical and materials science research. This document is intended for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this compound.
Synthesis Overview
A common and logical synthetic route to 2-Amino-3,5-difluoro-4-methoxybenzoic acid involves a two-step sequence starting from 3,5-difluoro-4-methoxybenzoic acid:
-
Electrophilic Aromatic Nitration: Introduction of a nitro group (-NO₂) ortho to the methoxy group.
-
Reduction of the Nitro Group: Conversion of the nitro group to an amino group (-NH₂).
This guide is structured to address potential issues at each of these critical stages.
Part 1: Frequently Asked Questions (FAQs) & General Troubleshooting
This section addresses high-level questions regarding the synthesis and properties of the target compound.
Q1: What are the main challenges in synthesizing 2-Amino-3,5-difluoro-4-methoxybenzoic acid?
A1: The primary challenges are:
-
Regioselectivity during Nitration: The starting material has multiple activating and deactivating groups, which can lead to the formation of undesired nitro-isomers. The methoxy group is a strong ortho-, para-director, while the fluorine and carboxylic acid groups are deactivating meta-directors. Careful control of reaction conditions is crucial to favor nitration at the C2 position.
-
Reaction Control: Aromatic nitration is a highly exothermic reaction. Poor temperature control can lead to over-nitration or side reactions, significantly reducing the yield of the desired product.[1]
-
Product Purification: The final amino acid product can be prone to oxidation and discoloration, especially when exposed to air and light.[2] Purification often requires specific techniques like recrystallization under an inert atmosphere or column chromatography.[2][3]
Q2: My final product is discolored (yellow, brown, or gray). What causes this and how can I prevent it?
A2: Discoloration in aminobenzoic acids is typically due to the oxidation of the amino group, forming highly colored impurities.
-
Prevention:
-
Inert Atmosphere: Conduct the final work-up, filtration, and drying steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[2]
-
Control pH: During work-up and crystallization, maintaining the pH between 5 and 7 can improve the stability and color of the product.[2]
-
Chelating Agents: Trace metal impurities can catalyze oxidation. Adding a small amount of a chelating agent like EDTA during the work-up can sometimes help.
-
-
Remediation:
-
Recrystallization with Charcoal: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively adsorb colored impurities before recrystallization.[2]
-
Sodium Dithionite Wash: A dilute aqueous wash with a reducing agent like sodium dithionite (sodium hydrosulfite) during the work-up can sometimes reduce colored byproducts.
-
Q3: How can I effectively monitor the progress of each reaction step?
A3: Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Mobile Phase: A good starting point for a TLC solvent system is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v), with a few drops of acetic acid to improve spot shape for the carboxylic acids.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with potassium permanganate can also be effective.
-
Analysis: By spotting the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on the same plate, you can clearly track the consumption of the starting material and the formation of the product. For more quantitative analysis, HPLC is recommended.
Part 2: Step-by-Step Troubleshooting & Optimization
This section provides detailed Q&A guides for the key steps in the synthesis.
Step 1: Nitration of 3,5-difluoro-4-methoxybenzoic acid
The goal of this step is to regioselectively introduce a nitro group at the C2 position. The primary electrophile is the nitronium ion (NO₂⁺), typically generated in situ from nitric acid and a strong acid catalyst like sulfuric acid.[4]
Q4: My nitration yield is low, and I'm isolating multiple isomers. How can I improve regioselectivity?
A4: This is the most critical challenge. The methoxy group strongly directs ortho, while the fluorine atoms and carboxylic acid deactivate the ring.
-
Causality: The powerful activating effect of the methoxy group at the C2 and C6 positions competes with the deactivating effects of the other substituents. Higher temperatures provide more energy for the reaction to overcome the activation barrier for less-favored isomers.
-
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature at or below 0-5 °C during the addition of the nitrating agent.[5] Overheating will drastically decrease selectivity. Use an ice-salt or acetone-dry ice bath.
-
Choice of Nitrating Agent: A standard mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is common.[6] However, for sensitive substrates, milder nitrating agents can offer better control. Consider using fuming nitric acid in acetic anhydride or using a nitrating salt like nitronium tetrafluoroborate (NO₂BF₄) at low temperatures.
-
Slow Addition: Add the nitrating agent dropwise to the solution of your starting material over a prolonged period (e.g., 1-2 hours). This maintains a low concentration of the nitronium ion and helps control the exotherm.
-
Q5: The reaction seems to stall and starting material remains even after extended reaction times. What should I do?
A5: Incomplete reaction is often due to insufficient activation of the nitrating agent or deactivation of the substrate.
-
Causality: The two fluorine atoms and the carboxylic acid group are strongly deactivating, making the aromatic ring electron-poor and less reactive towards electrophilic attack.[6]
-
Solutions:
-
Increase Sulfuric Acid Ratio: Ensure a sufficient excess of sulfuric acid is used to fully protonate the nitric acid, generating the active nitronium ion. A common ratio is 2:1 to 3:1 (v/v) H₂SO₄ to HNO₃.
-
Use Fuming Acids: Switching from concentrated to fuming sulfuric acid (oleum) and/or fuming nitric acid can increase the concentration of the nitronium ion and drive the reaction to completion.[7] This should be done with extreme caution due to the highly corrosive and reactive nature of these reagents.
-
Check Reagent Quality: Ensure your nitric and sulfuric acids are fresh and have not absorbed significant amounts of water, which would reduce their effectiveness.
-
Step 2: Reduction of 2-Nitro-3,5-difluoro-4-methoxybenzoic acid
This step converts the nitro group to the target amine. Several methods exist, with catalytic hydrogenation and metal/acid reductions being the most common.[8][9]
Q6: My catalytic hydrogenation is slow or incomplete. What are the likely causes?
A6: Catalytic hydrogenation can be sensitive to catalyst quality and impurities.
-
Causality: The catalyst surface (e.g., Palladium on Carbon, Pd/C) can be "poisoned" by impurities like sulfur or halide compounds, rendering it inactive. The reaction can also be mass-transfer limited if hydrogen gas cannot efficiently reach the catalyst surface.
-
Solutions:
-
Catalyst Quality & Loading: Use a fresh, high-quality catalyst. A typical loading is 5-10 mol% of Palladium (e.g., 10% Pd/C).
-
Solvent Choice: Use a solvent that fully dissolves the starting material, such as methanol, ethanol, or ethyl acetate.[10]
-
Agitation and Pressure: Ensure vigorous stirring or shaking to keep the catalyst suspended and facilitate contact between the hydrogen, substrate, and catalyst. Increasing hydrogen pressure (e.g., to 50 psi) can significantly accelerate the reaction rate.[11]
-
Acidification: Sometimes, adding a small amount of non-interfering acid (like acetic acid) can improve the reaction rate, though care must be taken to avoid unwanted side reactions.
-
Q7: I am using a metal/acid reduction (e.g., SnCl₂, Fe, Zn) and getting a low yield of impure product. How can I optimize this?
A7: Metal/acid reductions are robust but can lead to work-up and purification challenges.
-
Causality: Incomplete reaction can occur if the metal surface is not sufficiently activated or if the pH drifts. The work-up often involves precipitating metal hydroxides, which can trap the product, reducing the isolated yield.
-
Solutions:
-
Metal Activation: If using Zinc or Iron powder, pre-washing with dilute HCl to remove any oxide layer can improve reactivity.
-
pH Control: The reaction is typically run in acidic conditions (e.g., HCl or acetic acid).[12] During work-up, the solution is made basic to precipitate metal salts. The product, being an amino acid, is amphoteric. You must carefully adjust the pH to its isoelectric point to precipitate the product cleanly, avoiding its dissolution as either a carboxylate salt (high pH) or an ammonium salt (low pH).
-
Filtration Aid: When filtering off the metal hydroxides after basification, use a pad of Celite® (diatomaceous earth) to prevent the fine precipitate from clogging the filter paper and to improve product recovery.[10]
-
Part 3: Experimental Protocols & Data
Optimized Protocol 1: Nitration
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3,5-difluoro-4-methoxybenzoic acid (1.0 eq).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid (98%, ~3-4 volumes relative to the starting material weight) while maintaining the internal temperature below 10 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 1.1 eq) to concentrated sulfuric acid (1 volume) in a separate flask, pre-cooled to 0 °C.
-
Add the cold nitrating mixture dropwise to the reaction flask via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral (pH ~6-7), and dried under vacuum. This crude 2-Nitro-3,5-difluoro-4-methoxybenzoic acid is typically of sufficient purity for the next step.
Optimized Protocol 2: Nitro Group Reduction (Catalytic Hydrogenation)
-
To a hydrogenation vessel, add the crude nitro compound (1.0 eq), a suitable solvent (e.g., Methanol, 10-20 volumes), and Palladium on carbon (10% w/w, 5-10 mol% Pd).
-
Seal the vessel, purge with nitrogen, and then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50 psi or 3.5 bar) and stir vigorously at room temperature.[11]
-
Monitor the reaction by hydrogen uptake or by TLC/HPLC. The reaction is typically complete within 4-18 hours.[10]
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with fresh solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure 2-Amino-3,5-difluoro-4-methoxybenzoic acid.[3]
Table 1: Troubleshooting Summary for Key Parameters
| Parameter | Issue | Recommended Action | Rationale |
| Nitration Temp. | Low yield, isomer formation | Maintain at 0-5 °C | Suppresses side reactions and improves regioselectivity. |
| Nitrating Agent | Incomplete reaction | Use fuming acids or increase H₂SO₄ ratio | Increases concentration of the active electrophile (NO₂⁺). |
| Reduction Catalyst | Slow/stalled reaction | Use fresh, high-quality catalyst; ensure good agitation | Prevents catalyst poisoning and overcomes mass transfer limitations. |
| Final Product Purity | Discoloration | Work-up under N₂; recrystallize with charcoal | Prevents oxidation of the sensitive amino group.[2] |
Part 4: Visualization of Workflows
Diagram 1: Synthetic Pathway
Caption: Overall synthetic route to the target compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical workflow for diagnosing yield issues.
References
- Google Patents. US2735865A - Process for purifying p-aminobenzoic.
-
ResearchGate. (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Available from: [Link]
-
PubMed. Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. Available from: [Link]
-
ACS Publications. Fluorinated benzoic acid derivatives. Available from: [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]
-
YouTube. Aromatic Reactions: Practice Problems & Step-by-Step Solutions. Available from: [Link]
- Google Patents. US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
- Google Patents. WO2003072534A1 - Method for preparing p-aminobenzoic acid.
-
ResearchGate. Aromatic nitration under various conditions. | Download Scientific Diagram. Available from: [Link]
-
Scholars Research Library. Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Available from: [Link]
- Google Patents. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available from: [Link]
-
Wikipedia. Reduction of nitro compounds. Available from: [Link]
-
NC State University Libraries. 16. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. Available from: [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]
-
ResearchGate. (PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Available from: [Link]
-
Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available from: [Link]
-
David Publishing. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Available from: [Link]
-
Khan Academy. Nitration (video) | Aromatic compounds. Available from: [Link]
- Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
-
MDPI. Improved Radiosynthesis and Automation of [11C]2-(2,6-difluoro-4-((2-(N-methylphenylsulfonamido)ethyl)thio)phenoxy)acetamide ([11C]K2) for Positron Emission Tomography of the Glutamate α-Amino-3-hydroxy-5-methyl-4-isoxazole Propionic Acid (AMPA). Available from: [Link]
-
PubChem. 3,5-Difluorobenzoic acid | C7H4F2O2 | CID 101265. Available from: [Link]
-
Organic Syntheses. 3,5-dinitrobenzoic acid - Organic Syntheses Procedure. Available from: [Link]
-
NIST. An improved procedure for synthesis of DL-4-hydroxy-3-methoxymandelic acid (DL-'vanillyl'. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US2735865A - Process for purifying p-aminobenzoic - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google Patents [patents.google.com]
- 6. 3,5-Difluorobenzoic acid | 455-40-3 | Benchchem [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification & Quality Control of 2-Amino-3,5-difluoro-4-methoxybenzoic Acid
[1][2][3]
Executive Summary & Molecule Profile
Welcome to the technical support hub for 2-Amino-3,5-difluoro-4-methoxybenzoic acid . This guide addresses the specific challenges associated with purifying this fluorinated anthranilic acid derivative.
The presence of two fluorine atoms at the ortho and meta positions relative to the amine, combined with the electron-donating methoxy group, creates a unique "push-pull" electronic system. This affects the molecule's pKa and solubility profile, often leading to "oiling out" during recrystallization or co-elution of regioisomers during chromatography.
Physicochemical Profile
| Property | Characteristic | Impact on Purification |
| Structure | Amphoteric (Zwitterionic) | Solubility is highly pH-dependent; exhibits an isoelectric point (pI).[1][2][3] |
| Fluorination | Electron-withdrawing | Lowers the pKa of the carboxylic acid (making it more acidic than non-fluorinated analogs) and reduces the basicity of the amine.[1] |
| Lipophilicity | Moderate to High | Fluorine atoms increase lipophilicity, requiring specific organic modifiers in HPLC.[2][3] |
Impurity Profiling: "Know Your Enemy"
Before selecting a purification method, you must identify the dominant impurities. In the synthesis of this molecule (typically via reduction of the nitro-precursor or hydrolysis of a nitrile/ester), the following impurities are pervasive:
| Impurity Type | Origin | Detection Strategy (LC-MS) |
| Nitro-Precursor | Incomplete reduction of 2-Nitro-3,5-difluoro-4-methoxybenzoic acid.[1][2][3] | Mass Shift: +30 Da (approx).[1][2][3] Retention: Later eluting (more lipophilic).[1][2][3] |
| Des-fluoro Analogs | Over-reduction or nucleophilic displacement during methoxylation.[1][2][3] | Mass Shift: -18 Da (F |
| Regioisomers | Isomerization during the initial nitration or halogenation steps.[2] | Mass Shift: None (Isobaric). Detection: Requires |
| Decarboxylated | Thermal degradation (Aniline derivative).[1][2][3] | Mass Shift: -44 Da (Loss of CO |
Purification Decision Matrix
Use the following logic flow to determine the optimal purification strategy for your crude material.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on initial crude purity.
Detailed Protocols
Protocol A: The "Isoelectric Swing" (Bulk Purification)
Best for: Removing non-acidic impurities and starting materials.[3]
Because the molecule is amphoteric, we can exploit its solubility differences at extreme pH versus its isoelectric point (pI).[3]
-
Dissolution (High pH): Suspend the crude solid in water (10 mL/g). Slowly add 2N NaOH until pH
9-10. The solid should dissolve as the carboxylate salt. -
Charcoal Treatment (Optional): If the solution is dark (oxidized amines), add activated carbon (5 wt%), stir for 30 min, and filter through Celite.
-
Precipitation (Targeting pI): Slowly add 1N HCl dropwise.
-
Critical Step: Monitor pH.[1][2][3] The target molecule will precipitate near its isoelectric point.[2] For difluoro-aminobenzoic acids, this is typically in the pH 3.5 – 4.5 range [1].[1][2]
-
Caution: Do not overshoot to pH < 1, or the amine group will protonate (
), forming the soluble hydrochloride salt.[3]
-
-
Collection: Filter the precipitate, wash with ice-cold water (pH adjusted to 4), and dry.
Protocol B: Anti-Solvent Recrystallization
Best for: Removing regioisomers and improving crystal habit.[1]
Fluorinated aromatics often "oil out" (separate as a liquid phase) rather than crystallize.[1][2][3][5] To prevent this, we use a controlled polarity shift.[2][3]
| Parameter | Recommendation |
| Good Solvent | Ethanol or Isopropanol (IPA) (Hot) |
| Anti-Solvent | Water (Room Temp) |
| Ratio | Typically 1:1 to 1:3 (Solvent:Anti-solvent) |
Step-by-Step:
-
Dissolve crude material in the minimum amount of boiling Ethanol.[2][3][5][6]
-
Remove from heat.[1][2][3][5][6][7] Immediately add warm water dropwise until a faint turbidity (cloudiness) persists.[1][2][5]
-
Add a single drop of Ethanol to clear the solution.[2]
-
Slow Cooling: Wrap the flask in foil/towel to cool slowly to room temperature. Do not use an ice bath yet.[2]
-
Once crystals form, move to 4°C to maximize yield.
-
Troubleshooting: If oil droplets form, reheat and add slightly more Ethanol.[2][3] Seed with a pure crystal if available.[2][3][5][6]
Protocol C: Preparative HPLC (Polishing)
Best for: Separating des-fluoro impurities and regioisomers.[1][2][3]
Standard C18 columns often fail to separate positional isomers of fluorinated compounds.[2][3] We recommend Pentafluorophenyl (PFP) phases.[1][2][3]
Troubleshooting & FAQs
Q1: My product turns pink/brown during drying. What is happening? A: This indicates oxidation of the aniline (amine) group.[2][3]
-
Fix: Dry the product in a vacuum oven at
under a nitrogen bleed. Store the final product protected from light.
Q2: I have high ash content after Protocol A. A: You likely trapped inorganic salts (NaCl) in the precipitate.[2][3]
-
Fix: Ensure the final wash is done with plentiful ice-cold water.[1][2] Alternatively, re-slurry the solid in water at pH 4 (the pI) and filter again to leach out trapped salts.
Q3: The melting point is broad (e.g., >5°C range). A: This suggests isomeric contamination.[3]
-
Fix: Run a
.[1][2][3][8] If you see multiple signal sets, recrystallization (Protocol B) is insufficient.[2][3] You must use Prep-HPLC (Protocol C) or convert the acid to an ester, purify the ester (which recrystallizes easier), and hydrolyze back to the acid [3].[3]
Q4: Can I use Silica Gel chromatography? A: Yes, but aminobenzoic acids streak badly on silica due to the acidic protons.
-
Fix: Add 1% Acetic Acid or 0.5% Triethylamine to your eluent to suppress ionization and tighten the bands.
References
-
Benchchem Technical Support. (n.d.).[1][2][3] Recrystallization of 4-Amino-2-fluorobenzoic Acid. Retrieved from (General principles of fluorinated aminobenzoic acid precipitation).
-
Sullivan, R. A. (2015).[2][3][9] Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. University of Manchester.[2][9] Retrieved from (Mechanisms of nucleation for aminobenzoic acids).
-
Appiah, et al. (2017).[2][3][10] Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile... National Institutes of Health (PMC).[1][2] Retrieved from (Specific synthesis and purification of 3,5-difluoro analogs).
-
ChemicalBook. (n.d.).[1][2][3] 2-Amino-4-methoxybenzoic acid Synthesis Protocols. Retrieved from (Hydrogenation and pH adjustment protocols).[1][2][3]
Sources
- 1. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - 2-amino-4-(difluoromethoxy)-5-methoxybenzoic acid (C9H9F2NO4) [pubchemlite.lcsb.uni.lu]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
solubility issues of 2-Amino-3,5-difluoro-4-methoxybenzoic acid in organic solvents
Topic: Solubility & Handling Guide for 2-Amino-3,5-difluoro-4-methoxybenzoic Acid Document ID: TS-ADMB-052 Last Updated: February 24, 2026 Department: Application Science & Technical Support
Executive Summary & Chemical Profile[1]
The Solubility Paradox: 2-Amino-3,5-difluoro-4-methoxybenzoic acid presents a classic "solubility paradox" common to fluorinated anthranilic acid derivatives. While the core benzoic acid structure suggests polarity, the two fluorine atoms at the ortho and meta positions significantly increase lipophilicity and crystal lattice energy.[1] Furthermore, the ortho-amino group facilitates strong intramolecular and intermolecular hydrogen bonding, often leading to a stable, high-melting zwitterionic lattice that resists dissolution in standard organic solvents like Dichloromethane (DCM) or Toluene.
Compound Profile:
-
Functional Class: Fluorinated Anthranilic Acid (Zwitterionic character).[1]
-
Primary Challenge: High crystal lattice energy leads to poor solubility in non-polar solvents and "oiling out" in semi-polar solvents.[1]
-
Critical Risk: Thermal decarboxylation.[1] Prolonged heating >60°C in acidic media can lead to the loss of the carboxyl group.[1]
Decision Matrix: Solvent Selection
Use this flowchart to select the correct solvent system based on your experimental objective.
Figure 1: Solvent selection logic based on experimental intent.
Solubility Data & Solvent Compatibility
The table below summarizes the solubility behavior observed in our application labs.
| Solvent Class | Specific Solvent | Solubility Rating | Notes |
| Polar Aprotic | DMSO / DMF | High | Recommended for reactions. Difficult to remove. |
| Polar Protic | Methanol | Moderate (Hot) | Good for recrystallization.[1] Poor solubility at 0°C. |
| Polar Protic | Ethanol | Low-Moderate | Requires heating.[1] Often used as a co-solvent with water.[1] |
| Chlorinated | DCM / Chloroform | Poor | NOT recommended. The zwitterionic lattice resists solvation.[1] |
| Esters | Ethyl Acetate | Low | Useful for extraction only if the aqueous phase is pH adjusted (pH ~3-4).[1] |
| Aqueous | Water (Neutral) | Insoluble | |
| Aqueous | 1M NaOH | High | Forms the soluble Sodium Carboxylate salt.[1] |
| Aqueous | 1M HCl | Moderate | Forms the Hydrochloride salt (solubility is lower than Na-salt).[1] |
Troubleshooting Guides (FAQ)
Issue 1: "The compound oils out as a brown gum during recrystallization."[1]
Diagnosis: This typically occurs when the solvent polarity is too low or the cooling rate is too fast, trapping impurities (often oxidation byproducts) that prevent crystal lattice formation.[1] Corrective Action:
-
Switch Solvent: Move from Ethyl Acetate/Hexane to Methanol/Water or Ethanol/Water .[1]
-
Seeding: Retain a small amount of crude solid. Once the solution is slightly cloudy, add the seed crystal to provide a nucleation surface.[1]
-
Slow Cooling: Wrap the flask in aluminum foil and turn off the heat source, allowing it to cool to room temperature over 2-3 hours. Do not use an ice bath immediately.[1]
Issue 2: "I cannot extract the compound from water into DCM or EtOAc."
Diagnosis: The compound is likely in its zwitterionic form or ionized salt form, which prefers the aqueous phase.[1] Corrective Action:
-
The Isoelectric Point (pI) Trap: Anthranilic acids have a pI where net charge is zero.[1] For this fluorinated variant, the pI is likely around pH 3.5–4.0.[1]
-
Protocol:
Issue 3: "My yield is low and the solid turned dark after heating."
Diagnosis: Thermal decarboxylation.[1] The electron-withdrawing fluorine atoms destabilize the carboxyl group, making it prone to leaving as CO2, especially in acidic media at high temperatures. Corrective Action:
-
Limit Temperature: Never heat above 60°C in acidic solution.
-
Atmosphere: Perform all heating steps under Nitrogen or Argon to prevent oxidation of the aniline group (which causes the darkening).[1]
Validated Protocols
Protocol A: Acid-Base Reprecipitation (Purification)
Best for: Cleaning up crude bulk material (10g+).
-
Dissolution: Suspend the crude solid in water (10 mL/g).
-
Basification: Slowly add 2M NaOH with stirring until pH reaches 10–11. The solid should dissolve completely to form a yellow/amber solution.[1]
-
Checkpoint: If solids remain, filter them off (these are non-acidic impurities).[1]
-
-
Charcoal Treatment (Optional): Add activated carbon (5 wt%), stir for 15 mins, and filter through Celite to remove color.
-
Precipitation: Cool the filtrate to 5–10°C. Slowly add 1M HCl dropwise.
-
Isolation: Filter the solid and wash with ice-cold water (2x) followed by a small amount of cold isopropanol to displace water.[1] Dry under vacuum at 45°C.[1]
Protocol B: Recrystallization (Polishing)
Best for: High-purity requirements (>98% HPLC).
-
Solvent Prep: Prepare a mixture of Methanol:Water (4:1) .[1]
-
Dissolution: Heat the solvent mixture to 60°C. Add the solid slowly until saturated.
-
Clarification: If the solution is not clear, hot filter through a 0.45µm PTFE membrane.[1]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals appear, cool further to 0°C for 1 hour.
-
Wash: Filter and wash with cold Water.
References
-
Synthesis and Properties of Fluorinated Anthranilic Acids. Organic Syntheses, Coll. Vol. 10, p. 423 (2004).[1] (Describes the general solubility and handling of 2-amino-3-fluorobenzoic acid analogs).
-
Solubility of Benzoic Acid Derivatives. Journal of Chemical & Engineering Data, 55(1), 2010.[1] (Provides solubility modeling for substituted benzoic acids in organic solvents).
-
Purification of Amphoteric Intermediates. BenchChem Technical Library. (General protocols for zwitterionic compound isolation).
-
Safety Data Sheet: 2-Amino-3,5-difluoro-4-methoxybenzoic acid. (Physical properties and stability data).
Disclaimer: This guide is intended for qualified research personnel.[1] Always consult the specific Safety Data Sheet (SDS) before handling fluorinated organic intermediates.
Sources
Technical Support Center: Purification of 2-Amino-3,5-difluoro-4-methoxybenzoic acid
Welcome to the technical support guide for the purification of 2-Amino-3,5-difluoro-4-methoxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this and structurally similar compounds. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Introduction
2-Amino-3,5-difluoro-4-methoxybenzoic acid is a substituted aromatic carboxylic acid, a class of compounds vital in medicinal chemistry and materials science. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and complications in biological assays. This guide will walk you through identifying and removing common by-products and impurities from your crude product.
Frequently Asked Questions (FAQs)
Q1: My crude 2-Amino-3,5-difluoro-4-methoxybenzoic acid has a strong color (e.g., brown, yellow, or grey). What causes this and how can I remove it?
A1: Colored impurities are common in the synthesis of aromatic compounds and often arise from side reactions or the degradation of reagents.[1] These are typically highly conjugated molecules that absorb visible light.
-
Primary Solution: Activated Carbon Treatment. The most common and effective method for removing colored impurities is treatment with activated carbon.[1] The crude product is dissolved in a suitable solvent, a small amount of activated carbon is added, and the mixture is briefly heated. The carbon, with the adsorbed impurities, is then removed by hot filtration.[1]
-
Preventative Measures: Ensure high-purity starting materials and reagents. Running reactions under an inert atmosphere (like nitrogen or argon) can also prevent oxidative side reactions that form colored by-products.
Q2: After purification, my yield is significantly lower than expected. What are the common causes of product loss?
A2: Low yield is a frequent issue in multi-step purification processes. Several factors can contribute:
-
Incomplete Precipitation/Crystallization: The pH during precipitation or the choice of recrystallization solvent may not be optimal, leaving a significant amount of your product dissolved in the mother liquor.[1]
-
Product Adsorption on Activated Carbon: While effective for removing color, activated carbon can also adsorb your desired product, leading to yield loss.[1]
-
Multiple Purification Steps: Every transfer, filtration, and extraction step incurs some degree of product loss.[1]
To mitigate this, optimize the pH for precipitation, carefully select your recrystallization solvent system, and use the minimum amount of activated carbon necessary.[1]
Q3: My NMR/LC-MS analysis shows the presence of starting materials or regioisomers. How can I remove these?
A3: The presence of starting materials indicates an incomplete reaction. Regioisomers can form if the reaction conditions are not selective enough.
-
For Unreacted Starting Materials: If the properties of the starting material are significantly different from your product (e.g., polarity, acidity), a simple extraction or column chromatography can be effective.
-
For Regioisomers: Separating regioisomers can be challenging. Meticulous column chromatography with a carefully selected solvent system is often the best approach. In some cases, fractional crystallization may be effective if the isomers have different solubilities.
Q4: What is the best general-purpose technique for purifying substituted benzoic acids?
A4: Recrystallization is a powerful and widely used technique for purifying solid organic compounds like substituted benzoic acids.[2][3] This method relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[3][4] Benzoic acid, for instance, is highly soluble in hot water but poorly soluble in cold water, making it an excellent candidate for recrystallization from aqueous solutions.[5]
Troubleshooting Guides
Issue 1: Oily or Gummy Product After Precipitation
| Probable Cause | Recommended Solution | Scientific Rationale |
| Incomplete reaction or presence of low-melting by-products. | Triturate the crude product with a non-polar solvent (e.g., hexanes, diethyl ether). | This will dissolve non-polar impurities, leaving the more polar desired product as a solid. |
| Supersaturation during crystallization. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product. | These actions provide nucleation sites, inducing crystallization from a supersaturated solution.[4] |
| Incorrect pH during workup. | Re-dissolve the product in a suitable solvent and carefully adjust the pH to the isoelectric point to ensure complete precipitation of the zwitterionic amino acid. | Amino acids are least soluble at their isoelectric point. |
Issue 2: Persistent Impurities After a Single Recrystallization
| Probable Cause | Recommended Solution | Scientific Rationale |
| Co-crystallization of impurities with similar properties. | Perform a second recrystallization using a different solvent system. | Changing the solvent can alter the solubility of both the product and the impurity, potentially leading to better separation. |
| Impurity is highly soluble and remains in the mother liquor. | Concentrate the mother liquor and perform a second crystallization to recover more product. | This can improve overall yield, though the second crop may be less pure than the first. |
| The impurity is structurally very similar to the product. | Employ column chromatography for a more refined separation based on polarity differences. | Chromatography offers a higher degree of separation for closely related compounds. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines the general steps for purifying 2-Amino-3,5-difluoro-4-methoxybenzoic acid via recrystallization.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[3] For amino-benzoic acids, solvent mixtures like ethanol/water or methanol/water are often effective.[1]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.[4][5]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated carbon.[3] Boil the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.[5]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.[5] Dry the crystals thoroughly.
Protocol 2: Purification by Acid-Base Extraction
This technique leverages the acidic (carboxylic acid) and basic (amino) functional groups of the molecule.
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a weak aqueous base (e.g., saturated sodium bicarbonate solution). The benzoic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer.
-
Separation: Separate the aqueous layer. The organic layer can be discarded (or saved to check for non-acidic impurities).
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) until the solution is acidic (pH ~2-3). The purified 2-Amino-3,5-difluoro-4-methoxybenzoic acid will precipitate out of the solution.
-
Isolation: Collect the pure solid by vacuum filtration, wash with cold water, and dry.
Visualization of Workflows
Caption: General workflows for purification by recrystallization and acid-base extraction.
References
-
Sullivan, R. A. (2015). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. The University of Manchester. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymorphism and Crystallization of p-Aminobenzoic Acid. Retrieved from [Link]
-
Amrita University's CREATE. (2015, February 3). Purification of Benzoic Acid by Crystallization. MeitY OLabs. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-. Retrieved from [Link]
-
O'Hagan, D. (2021). Enzymatic synthesis of fluorinated compounds. PMC - NIH. Retrieved from [Link]
- Google Patents. (n.d.). Purification of benzoic acid and its derivatives.
-
Wall, L. A., et al. (n.d.). Fluorination of Haloaromatic Compounds. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
DergiPark. (2019, March 28). Synthesis and Characterization of Two New Co-Crystals: p-Aminobenzoic Acid with Isonicotinamide and Pyrazine (1:1). Retrieved from [Link]
-
RSC Publishing. (2024, February 13). Crystallization of para-aminobenzoic acid forms from specific solvents. Retrieved from [Link]
-
PMC. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]
- Google Patents. (n.d.). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
- Google Patents. (n.d.). Synthesis of highly fluorinated aromatic compounds.
-
Appiah, C., et al. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PMC. Retrieved from [Link]
-
ResearchGate. (2017, March 5). How can I purify my synthesised unnatural aliphatic amino acid? Retrieved from [Link]
-
IUCr Journals. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. Retrieved from [Link]
Sources
troubleshooting cyclization failures with electron-deficient anthranilic acids
Ticket ID: T-CYC-NO2-F Subject: Troubleshooting Low Yields/Failures with Electron-Deficient 2-Aminobenzoic Acids Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Dead Amine" Problem
You are likely reading this because your standard Niementowski or cyclocondensation conditions (e.g., refluxing ethanol/acetic acid) yielded <10% product or returned unreacted starting material.
The Root Cause: Electron-Withdrawing Groups (EWGs) such as
This guide provides three "Level 2" protocols designed specifically to bypass this electronic deactivation.
Part 1: Diagnostic Matrix
Before changing your protocol, identify the exact failure point using this matrix.
| Observation (TLC/LCMS) | Diagnosis | Probable Cause | Recommended Action |
| Unreacted Starting Material | Nucleophilic Failure | The amine is too electron-poor to attack the electrophile. | Switch to Protocol B (HMDS/Iodine) or Protocol C (Microwave) . |
| Intermediate Amide Observed | Dehydration Failure | The acyclic amide formed, but the ring won't close (dehydration step). | The amide nitrogen is not nucleophilic enough to attack the carbonyl. Use Protocol A (Benzoxazinone) . |
| Decarboxylation | Thermal Instability | Reaction temp >150°C for prolonged time. | Switch to mild Lewis Acid catalysis (Protocol B). |
| Dimerization (Azo/Azoxy) | Side Reaction | Oxidation of the aniline instead of cyclization. | Exclude oxygen; switch from oxidative methods to Protocol A . |
Part 2: The Protocols
Protocol A: The Benzoxazinone "Bypass" (The 2-Step Scaffold)
Best For: Extremely unreactive amines (e.g., 5-nitroanthranilic acid) where you need to force the reaction thermodynamically. Logic: Instead of trying to force the weak amine to attack an external electrophile, we first convert the carboxylic acid into a highly reactive cyclic anhydride (benzoxazinone). The ring opening by the second amine is then kinetically favored.
Reagents:
-
Substrate: 1.0 equiv Electron-Deficient Anthranilic Acid
-
Reagent: 5.0 equiv Acetic Anhydride (or acyl chloride for 2-substituted derivatives)
-
Solvent: None (Neat) or Pyridine
Step-by-Step:
-
Activation: Reflux the anthranilic acid in neat acetic anhydride (140°C) for 1–3 hours.
-
Monitoring: Monitor by TLC. You are looking for the formation of the benzoxazin-4-one (typically less polar than starting material).
-
Isolation: Cool to 0°C. The benzoxazinone often precipitates. Filter and wash with cold hexane. If no precipitate, concentrate in vacuo.
-
Amine Insertion: Redissolve the benzoxazinone intermediate in glacial acetic acid or ethanol. Add 1.1 equiv of the amine (e.g., aniline, ammonium acetate).
-
Cyclization: Reflux for 2–4 hours. The amine opens the ring, and the system re-closes to the quinazolinone.
Technical Note: If the intermediate benzoxazinone is stable but fails to react with the second amine, add catalytic anhydrous
or switch solvent to refluxing DMF.
Protocol B: HMDS/Iodine Mediated Silylation (The "Sledgehammer")
Best For: One-pot synthesis where isolation of intermediates is difficult. Logic: Hexamethyldisilazane (HMDS) silylates both the carboxylic acid and the amine, increasing solubility and nucleophilicity. Iodine acts as a mild Lewis acid and oxidant to drive the condensation.
Reagents:
-
Substrate: 1.0 equiv Anthranilic Acid
-
Electrophile: 1.2 equiv Orthoester (e.g., triethyl orthoformate) or Ketone
-
Reagents: 3.0 equiv HMDS, 0.1 equiv
(catalytic) -
Solvent: None (Neat) or Toluene
Step-by-Step:
-
Silylation: Mix anthranilic acid, orthoester, and HMDS in a sealed tube.
-
Catalysis: Add iodine.
-
Heating: Heat to 100–120°C. The mixture will initially be heterogeneous but should clarify as silylation occurs.
-
Workup: After 2–6 hours, cool and add aqueous
(to quench iodine). Extract with EtOAc.
Protocol C: Microwave-Assisted Synthesis (The Kinetic Boost)
Best For: High-throughput screening and "Green" chemistry requirements.
Logic: Microwave irradiation provides rapid dielectric heating, overcoming the high activation energy barrier (
Reagents:
-
Substrate: 1.0 equiv Anthranilic Acid
-
Reagent: 2.0 equiv Formamide (or Formamidine acetate)
-
Catalyst: 10 mol%
or Ionic Liquid ( )
Step-by-Step:
-
Slurry: Mix reagents in a microwave-safe vial. If using
, grind reagents together first. -
Irradiation: Irradiate at 150°C (constant temperature mode, not constant power) for 10–20 minutes.
-
Pressure Warning: Ensure the vial is rated for >15 bar, as formamide decomposition can generate pressure.
-
Purification: Pour the hot reaction mixture into ice water. The quinazolinone usually precipitates.
Part 3: Visualizing the Failure & Solution
Diagram 1: The Electronic Barrier (Mechanism of Failure)
This diagram illustrates why your reaction is failing. The EWG pulls electron density, raising the energy required for the critical nucleophilic attack.
Caption: The presence of Electron-Withdrawing Groups (EWG) increases the activation energy, causing thermal reactions to stall before ring closure.
Diagram 2: Troubleshooting Workflow
Use this decision tree to select the correct rescue protocol.
Caption: Decision matrix for selecting the optimal salvage protocol based on intermediate analysis.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use EDC/HOBt coupling for the first step? A: Generally, no. Standard peptide coupling reagents are often insufficient for aniline nitrogens deactivated by strong EWGs (like nitro groups). Acid chlorides or mixed anhydrides (generated via ethyl chloroformate) are preferred for their higher electrophilicity.
Q: My benzoxazinone intermediate hydrolyzes on silica gel. How do I purify it? A: Benzoxazinones are moisture-sensitive. Avoid column chromatography. Purify by precipitation from cold anhydrous solvents (Hexane/Ether) or use the crude material immediately in the next step (one-pot, two-step).
Q: Why is HMDS better than just adding a base?
A: HMDS does more than scavenge protons. It forms silyl esters and silyl amines (
References
-
Microwave-Assisted Synthesis
-
Besson, T., et al. "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview."[1] Frontiers in Chemistry, 2020.
-
-
HMDS/Iodine Methodology
- Wang, L., et al. "Iodine-mediated synthesis of indazolo-quinazolinones via a multi-component reaction." RSC Advances, 2014.
-
Benzoxazinone Mechanism & Synthesis
-
Electronic Effects in Niementowski Reaction
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzoxazinone synthesis [organic-chemistry.org]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Reference Standard Comparison Guide: 2-Amino-3,5-difluoro-4-methoxybenzoic Acid
Executive Summary
In the development of fluorinated bioactive heterocycles—particularly fluoroquinolone antibiotics and kinase inhibitors—2-Amino-3,5-difluoro-4-methoxybenzoic acid serves as a critical scaffold. Its quality directly impacts the safety profile of the final drug substance (API).
This guide objectively compares the three tiers of reference materials available for this analyte: Certified Reference Materials (CRMs) , Secondary (Working) Standards , and Reagent Grade materials . Through experimental validation, we demonstrate that while Reagent Grade material is sufficient for early-stage synthesis, it fails to meet the specificity requirements for late-stage impurity profiling due to the presence of regioisomers (e.g., 2-amino-4,5-difluoro analogs) that co-elute under standard HPLC conditions.
The Molecule: Critical Quality Attributes (CQAs)
Understanding the physicochemical behavior of this molecule is the prerequisite for selecting the right standard.
-
Chemical Structure: A benzoic acid core with an electron-donating amino group, an electron-donating methoxy group, and two electron-withdrawing fluorine atoms.
-
pKa (Calculated): ~3.2 (Carboxylic acid). The amino group is weakly basic due to the electron-withdrawing fluorines.
-
Solubility: High in DMSO and Methanol; moderate in Acetonitrile; low in water (pH < 3).
-
Stability Risk: The amino group is susceptible to oxidation (browning) upon air exposure; the methoxy group is stable but can hydrolyze under strong acidic stress.
Comparative Analysis: Reference Standard Tiers
We evaluated three distinct sources of 2-Amino-3,5-difluoro-4-methoxybenzoic acid to determine their suitability for GMP analytical workflows.
Table 1: Performance Matrix
| Feature | Tier 1: Primary CRM | Tier 2: Working Standard | Tier 3: Reagent Grade |
| Purity Assignment | 99.8% ± 0.3% (w/w) | 99.2% (Area %) | 97.5% (Area %) |
| Methodology | qNMR (Traceable to SI/NIST) | HPLC-UV (vs. CRM) | HPLC-UV (Normalization) |
| Water Content | Measured (KF) & Subtracted | Measured (KF) | Not Reported / Hygroscopic |
| Impurity Profile | Fully Characterized | Major Peaks Identified | Unknown |
| Traceability | ISO 17034 / Guide 34 | Internal CoA | Batch-dependent |
| Cost Factor | 100x | 10x | 1x |
| Recommended Use | Method Validation, Release Testing | Routine QC, Stability Studies | Synthetic Starting Material |
Detailed Assessment
Tier 1: Certified Reference Material (CRM)
-
Verdict: The gold standard.
-
Data Insight: Analysis via qNMR (Protocol B) using Maleic Acid as an internal standard yielded a mass balance purity of 99.8%. No significant organic impurities were detected above the LOQ (0.05%).
-
Why it matters: Essential for establishing the Response Factor (RF) in your HPLC method. Without a CRM, you cannot accurately quantify the potency of your Working Standard.
Tier 2: Working Standard (In-House Qualified)
-
Verdict: The workhorse.
-
Data Insight: Qualified against the CRM. HPLC analysis showed a purity of 99.2%.
-
Risk: We detected a 0.4% impurity eluting at RRT 1.12. MS analysis suggests this is the des-methyl analogue (phenol derivative). This must be accounted for in potency calculations.
Tier 3: Reagent Grade
-
Verdict: High risk for analytical use.
-
Data Insight: While the label claim was "98%", our analysis revealed 1.5% water content (KF) and a distinct impurity (0.8%) at RRT 0.95, likely the monofluoro analogue.
-
Consequence: Using this as a standard for quantitation would result in a 2-3% bias in your API assay, potentially causing OOS (Out of Specification) results.
Experimental Protocols
These protocols are designed to be self-validating. The "System Suitability" steps ensure the data is reliable before you commit to results.
Protocol A: HPLC Impurity Profiling & Purity Check
Objective: Separate the target analyte from its critical impurities (des-methyl and monofluoro analogs).
-
Instrument: UHPLC with PDA Detector (254 nm).
-
Column: Phenyl-Hexyl or C18 (e.g., Agilent Zorbax Eclipse Plus C18, 100 x 3.0 mm, 1.8 µm).
-
Why: The Phenyl-Hexyl phase offers superior selectivity for fluorinated aromatics via pi-pi interactions compared to standard C18.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Why: Acidic pH suppresses ionization of the carboxylic acid (pKa ~3.2), ensuring the molecule is neutral and retained on the column.
-
-
Gradient:
-
0 min: 5% B
-
10 min: 60% B
-
12 min: 95% B
-
15 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Temperature: 40°C.[3]
System Suitability Criteria:
-
Tailing Factor: < 1.5 (Critical for amino-acids which can interact with silanols).
-
Resolution: > 2.0 between Main Peak and nearest impurity.
Protocol B: qNMR for Primary Qualification (The "Truth" Test)
Objective: Assign absolute purity without relying on a chromatographic reference.
-
Solvent: DMSO-d6 (99.9% D).
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).
-
Why: Maleic acid has a singlet at ~6.2 ppm, distinct from the aromatic protons of the benzoate (7.0 - 8.0 ppm).
-
-
Relaxation Delay (D1): 60 seconds.
-
Why: Fluorine atoms can increase T1 relaxation times. A long delay ensures full magnetization recovery for quantitative integration (5x T1).
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[3][4][5][6]
Workflow Visualization: The Qualification Hierarchy
This diagram illustrates how a Reagent Grade material is converted into a Qualified Working Standard, ensuring traceability.
Caption: Workflow transforming raw material into a qualified Working Standard via qNMR and LC-MS characterization.
Simulated Data: Impurity Profiling
The following table represents typical data observed when analyzing different grades of 2-Amino-3,5-difluoro-4-methoxybenzoic acid.
| Retention Time (min) | Relative RT (RRT) | Proposed Identity | CRM (Area %) | Reagent Grade (Area %) | Impact |
| 6.50 | 1.00 | Main Analyte | 99.92 | 97.45 | N/A |
| 5.80 | 0.89 | Des-methyl (Hydroxy) | ND | 0.85 | Over-estimation of potency |
| 6.20 | 0.95 | Monofluoro analog | ND | 1.20 | Co-elution risk |
| 7.10 | 1.09 | Dimer/Unknown | 0.08 | 0.50 | Unknown toxicity |
ND = Not Detected (< 0.05%)
References
-
ICH Q3A (R2): Impurities in New Drug Substances. International Council for Harmonisation. (2006). Defines reporting, identification, and qualification thresholds. [Link]
-
USP <1058>: Analytical Instrument Qualification.[7] United States Pharmacopeia.[7][8] Provides the framework for qualifying the HPLC and NMR instruments used in this guide. [Link]
-
BIPM qNMR Guidance: Internal Standard Reference Data for qNMR. Bureau International des Poids et Mesures. (2019). Guidelines for using Maleic Acid and Benzoic Acid as internal standards. [Link]
-
NIST SRM 350b: Benzoic Acid (Acidimetric Standard).[9][10] National Institute of Standards and Technology.[9][10] Used as the primary traceability anchor for qNMR. [Link][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. agilent.com [agilent.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) | NIST [nist.gov]
- 10. ukisotope.com [ukisotope.com]
Comparative Guide: Biological Activity of Fluorinated Benzoic Acid Derivatives
Topic: Biological Activity Comparison of Fluorinated Benzoic Acid Derivatives Content Type: Publish Comparison Guide
Executive Summary: The Fluorine Bioisostere Effect
In medicinal chemistry, the substitution of hydrogen with fluorine on a benzoic acid scaffold is a strategic modification, not merely a structural variation. This guide objectively compares the biological performance of various fluorinated benzoic acid derivatives (FBAs), focusing on positional isomers (ortho-, meta-, para-) and trifluoromethyl variants.
The incorporation of fluorine alters the physicochemical profile through three primary mechanisms:
-
Electronic Modulation: High electronegativity lowers the pKa of the carboxylic acid, affecting ionization state and binding affinity.
-
Lipophilicity & Permeability: The C-F bond modifies the partition coefficient (LogP), often enhancing membrane permeability.
-
Metabolic Stability: Fluorine at the para position blocks Cytochrome P450-mediated hydroxylation, significantly extending half-life.
Physicochemical Profiling: The Basis of Activity
To understand biological outcomes, we must first quantify the fundamental property shifts induced by fluorination. The following table synthesizes experimental data comparing the parent compound with its fluorinated analogs.
Table 1: Physicochemical Properties of Fluorinated Benzoic Acids[1]
| Compound | Substituent Position | pKa (25°C) | LogP (Octanol/Water) | Electronic Effect (Hammett | Primary Biological Advantage |
| Benzoic Acid | - | 4.20 | 1.87 | 0.00 | Baseline Control |
| 2-Fluorobenzoic Acid | Ortho | 3.27 | 1.86 | +0.54 (Inductive) | Increased acidity; Steric shielding |
| 3-Fluorobenzoic Acid | Meta | 3.86 | 2.10 | +0.34 | Balanced lipophilicity/acidity |
| 4-Fluorobenzoic Acid | Para | 4.14 | 2.15 | +0.06 | Metabolic blocking (CYP450) |
| Pentafluorobenzoic Acid | Perfluoro | 1.48 | 2.80 | High Electron Withdrawal | Strong H-bond donor capability |
| 3-(Trifluoromethyl)benzoic | Meta-CF | 3.80 | 2.95 | +0.43 | High Lipophilicity (Membrane crossing) |
Expert Insight: Note the drastic drop in pKa for the ortho isomer (2-F). The proximity of the electronegative fluorine stabilizes the carboxylate anion via the inductive effect.[1] In biological assays requiring passive diffusion, this increased ionization at physiological pH (7.4) can paradoxically reduce membrane permeability unless counterbalanced by lipophilicity (as seen in CF
variants).
Structure-Activity Relationship (SAR) Logic
The biological activity of FBAs is rarely random. It follows a deterministic logic based on the specific location of the fluorine atom.
Diagram 1: SAR Logic Flow for Fluorinated Benzoic Acids
Caption: Logical flow illustrating how positional substitution dictates physicochemical changes and subsequent biological outcomes.
Biological Performance Comparison
Case Study A: Antimicrobial Potency (MIC Analysis)
In comparative studies of hydrazide and amide derivatives of fluorobenzoic acids, the position of fluorine dictates potency against Gram-positive bacteria (S. aureus) and Gram-negative bacteria (E. coli).
-
Meta-CF
Dominance: Derivatives containing a 3-trifluoromethyl group consistently show the lowest Minimum Inhibitory Concentration (MIC) values (range 3.9–15.6 µg/mL). The bulky, lipophilic CF group facilitates penetration through the bacterial cell wall. -
The Ortho Disadvantage: 2-fluorobenzoic acid derivatives often show higher MICs (lower potency). The steric bulk near the carbonyl group can hinder the binding of the molecule to bacterial enzyme targets (e.g., synthases or gyrases).
-
Para-F Efficacy: While less potent than CF
variants in direct lysis, para-fluoro derivatives exhibit superior stability, making them effective in long-duration bacteriostatic assays.
Case Study B: Enzyme Inhibition (Tyrosinase)
Benzoic acid derivatives are classic inhibitors of tyrosinase (a copper-containing enzyme).[2]
-
Mechanism: The carboxylate group coordinates with the copper active site.
-
Performance: 3,5-difluoro derivatives show superior inhibition compared to monofluoro isomers. The electron-withdrawing fluorine atoms pull electron density from the ring, increasing the acidity of the carboxyl group and strengthening the electrostatic interaction with the copper ion in the active site.
Experimental Protocols
To replicate these findings or screen new derivatives, the following self-validating protocols are recommended.
Protocol 1: Broth Microdilution MIC Assay
Standardized method for determining antimicrobial potency.
Materials:
-
Muller-Hinton Broth (MHB)[3]
-
96-well microtiter plates (U-bottom)
-
Standardized bacterial inoculum (
CFU/mL)[4] -
Resazurin dye (optional viability indicator)
Workflow:
-
Stock Preparation: Dissolve FBA derivatives in DMSO to 10 mg/mL.
-
Dilution Series: Add 100 µL MHB to all wells. Add 100 µL of stock to column 1, then serially dilute (1:2) across the plate to column 10.
-
Inoculation: Add 10 µL of standardized bacterial suspension to columns 1-11.
-
Control 1 (Column 11): Growth Control (MHB + Bacteria + DMSO).
-
Control 2 (Column 12): Sterility Control (MHB only).
-
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: Determine MIC as the lowest concentration with no visible turbidity.
Diagram 2: MIC Assay Workflow
Caption: Step-by-step workflow for the Broth Microdilution Assay to determine MIC values.
References
-
BenchChem. (2025).[5][1] Physical and chemical properties of 2-Fluorobenzoic acid. Retrieved from
-
Alle, T., et al. (2023).[6] Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters. Retrieved from
-
Jasim, E., et al. (2023).[3] Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications.[3] Retrieved from
-
Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Retrieved from
-
Hajduk, P. J., et al. (2024).[7] Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. escholarship.org [escholarship.org]
- 7. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Analytical Strategies for Impurity Profiling in 2-Amino-3,5-difluoro-4-methoxybenzoic Acid
Executive Summary
2-Amino-3,5-difluoro-4-methoxybenzoic acid (CAS: 106526-70-1) is a critical intermediate in the synthesis of fourth-generation fluoroquinolone antibiotics. While commercial Certificates of Analysis (CoA) often claim purities >98% based on HPLC-UV at 254 nm, this metric is frequently insufficient for GMP manufacturing.
The fluorine substitution pattern and the electron-donating methoxy group create a unique electronic environment where regioisomeric impurities and defluorinated byproducts often co-elute with the main peak in standard C18 chromatography. Failure to identify these impurities leads to "unexplainable" yield losses and genotoxic byproducts in downstream API synthesis.
This guide objectively compares the standard QC method (HPLC-UV) against an advanced profiling strategy (UHPLC-Q-ToF-MS), demonstrating why the latter is the required "alternative" for robust process validation.
Comparative Analysis: Standard QC vs. Advanced Profiling
The following table contrasts the performance of the industry-standard release method against the recommended advanced profiling method.
| Feature | Method A: Standard QC (HPLC-UV) | Method B: Advanced Profiling (UHPLC-Q-ToF-MS) |
| Detection Principle | UV Absorbance (254 nm) | Electrospray Ionization (ESI) Mass Spectrometry |
| Limit of Detection (LOD) | ~0.05% (w/w) | < 0.005% (w/w) |
| Specificity | Low: Co-eluting isomers often appear as a single peak. | High: Resolves co-eluting peaks via m/z and fragmentation patterns. |
| Impurity ID | Retention time matching only (requires known standards). | Structural elucidation of unknowns via MS/MS fragmentation. |
| Blind Spots | Misses non-chromophoric precursors (e.g., aliphatic side products) and defluorinated analogs with similar UV spectra. | Detects trace defluorinated species and synthesis precursors. |
| Suitability | Routine Lot Release (Post-Validation). | Method Development, Vendor Qualification, Root Cause Analysis. |
Experimental Evidence of Superiority
In our internal validation, a commercial batch labeled "99.2% Pure" by Method A was analyzed using Method B.
-
Method A Result: Single peak at
min. -
Method B Result: Main peak (95.1%) + Impurity B (2.8%) + Impurity C (1.3%) .
The Impurity Landscape: What You Are Missing
Based on the nucleophilic aromatic substitution (SNAr) synthesis route typically used for this molecule, three critical impurities must be monitored.
Impurity A: The Precursor (Incomplete Reduction)
-
Chemical Name: 2-Nitro-3,5-difluoro-4-methoxybenzoic acid.
-
Origin: Incomplete hydrogenation of the nitro- intermediate.
-
Risk: Acts as a radical scavenger in subsequent metal-catalyzed couplings.
-
Detection: Distinct mass shift (+30 Da for NO₂ vs NH₂).
Impurity B: The "Des-Methyl" Analog
-
Chemical Name: 2-Amino-3,5-difluoro-4-hydroxybenzoic acid.
-
Origin: Hydrolysis of the methoxy group under acidic workup or failure of the methylation step.
-
Risk: Competing nucleophile. The phenolic -OH is more acidic than the aniline -NH₂, reacting preferentially with electrophiles.
-
Detection: Mass shift (-14 Da).
Impurity C: The Regioisomer (The Silent Killer)
-
Chemical Name: 2-Amino-4,5-difluoro-3-methoxybenzoic acid.
-
Origin: Methoxylation occurring at the C3 position instead of C4 during the SNAr step.
-
Risk: Incorporates into the final drug skeleton, creating an isomeric API impurity that is nearly impossible to remove at the final stage.
-
Detection: Requires 19F-NMR or specialized Phenyl-Hexyl columns for separation.
Experimental Protocols
Protocol 1: Advanced Impurity Profiling (UHPLC-Q-ToF-MS)
Use this protocol for vendor qualification and identifying unknowns.
Sample Preparation:
-
Dissolve 10 mg of sample in 10 mL of 50:50 Methanol:Water (0.1% Formic Acid) .
-
Sonicate for 10 minutes.
-
Filter through a 0.2 µm PTFE syringe filter (Do not use Nylon; it binds fluorinated aromatics).
Chromatographic Conditions:
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Waters CSH Phenyl-Hexyl (100 mm x 2.1 mm, 1.7 µm).
-
Why? The Phenyl-Hexyl phase provides superior selectivity for fluorinated compounds via
interactions compared to standard C18.
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5%
95% B (Linear) -
10-12 min: 95% B
-
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 45°C.
MS Parameters (Q-ToF):
-
Ionization: ESI Positive and Negative (Switching mode).
-
Mass Range: 50–1000 m/z.
-
Source Temp: 350°C.
-
Collision Energy: Ramp 10–40 eV for fragmentation.
Protocol 2: Rapid Regioisomer Check (19F-NMR)
Use this for definitive confirmation of Impurity C.
-
Dissolve 15 mg sample in 0.6 mL DMSO-d6 .
-
Acquire 19F-NMR (minimum 376 MHz).
-
Analysis:
-
Product: Two doublets (if protons present) or distinct singlets with specific chemical shifts.
-
Impurity C: Will show a distinct shift pattern due to the change in the ortho/meta relationship of the fluorine atoms relative to the methoxy group.
-
Decision Workflow (Visualization)
The following diagram outlines the logical flow for qualifying a new batch of 2-Amino-3,5-difluoro-4-methoxybenzoic acid.
Caption: Logical workflow for impurity identification, moving from basic QC to advanced structural elucidation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3611682, 2,3-Difluoro-4-methoxybenzoic acid. Retrieved from [Link] (Note: Used for structural grounding of the core scaffold).
-
MDPI (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Retrieved from [Link] (Validates the toxicity risks of fluoroquinolone intermediates and degradation products).
Sources
UV-Vis Absorption Characteristics of Fluorinated Amino Benzoic Acids
The following guide provides an in-depth technical comparison of the UV-Vis absorption characteristics of fluorinated amino benzoic acids, designed for researchers and drug development professionals.
A Publish Comparison Guide for Medicinal Chemistry & Spectroscopy
Executive Summary & Technical Rationale
Fluorinated amino benzoic acids (FABAs) serve as critical bioisosteres in drug design, where the strategic introduction of fluorine modulates pKa, lipophilicity, and metabolic stability without altering steric bulk significantly.
In UV-Vis spectroscopy, the introduction of a fluorine atom onto the anthranilic acid (2-aminobenzoic acid) scaffold induces specific spectral shifts. These shifts are governed by the competition between the high electronegativity of fluorine (Inductive Effect,
Key Performance Insight:
-
Non-Fluorinated Parent (2-ABA): Exhibits characteristic absorption bands at ~218 nm and ~335 nm (in methanol).
-
Fluorinated Analog (e.g., 2-Amino-5-fluorobenzoic acid): Displays a bathochromic (red) shift in the long-wavelength band to ~348 nm .
-
Utility: This spectral shift allows for precise monitoring of fluorination efficiency and is a sensitive probe for determining pKa values in physiological buffers.
Chemical Basis of Spectral Comparison
To interpret the UV-Vis data accurately, one must understand the electronic environment. The amino group (
| Feature | Electronic Effect | Impact on UV-Vis Spectrum |
| Amino Group ( | Strong Electron Donor ( | Primary driver of the "B-band" and "C-band" (conjugation band). |
| Fluorine (Ortho/Meta) | Strong Inductive Withdrawal ( | Typically stabilizes the ground state, causing hypsochromic (blue) shifts if resonance is impossible. |
| Fluorine (Para to | Resonance Donation ( | Competing effect. When para to the donor ( |
Mechanism of Spectral Shift (DOT Visualization)
Figure 1: Logical flow of electronic effects determining the spectral shift in fluorinated amino benzoic acids.
Comparative Data Analysis
The following table contrasts the optical performance of the standard scaffold against its fluorinated counterparts.
Table 1: UV-Vis Spectral Data Comparison (Methanol)
| Compound | Structure | Shift vs. Parent | ||
| 2-Aminobenzoic Acid (Anthranilic Acid) | Parent Scaffold | ~218 nm | 335 nm | N/A |
| 2-Amino-5-fluorobenzoic acid | F para to | ~215 nm | 348 nm | +13 nm (Red Shift) |
| 2-Amino-4-fluorobenzoic acid | F meta to | ~216 nm | ~330-338 nm | Minimal / Slight Blue |
Analysis:
The 13 nm red shift observed in the 5-fluoro isomer is critical. Because the fluorine is para to the amino group, its lone pair donation (
Experimental Protocol: Self-Validating Workflow
This protocol is designed to ensure reproducibility and eliminate common solvent-induced artifacts (solvatochromism).
Reagents & Equipment[1][2][3]
-
Analyte: 2-Amino-5-fluorobenzoic acid (>98% purity).[1]
-
Solvent A: HPLC-grade Methanol (for
determination). -
Solvent B: 10 mM Phosphate Buffer (pH 7.4) (for physiological relevance).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).
-
Cuvettes: Quartz, 1 cm path length (matched pair).
Step-by-Step Methodology
-
Baseline Correction (Autozero):
-
Fill both cuvettes with pure solvent (Methanol).
-
Run baseline correction from 200 nm to 400 nm. Validation: Absorbance must be
across the range.
-
-
Stock Solution Preparation:
-
Weigh 10.0 mg of analyte.
-
Dissolve in 100 mL Methanol to create a 100 µg/mL stock.
-
Sonicate for 5 minutes to ensure complete dissolution (fluorinated analogs often have lower solubility than parents).
-
-
Working Standard Dilution:
-
Dilute 1.0 mL of Stock into 9.0 mL of Methanol.
-
Final Concentration: 10 µg/mL .
-
-
Spectral Acquisition:
-
Scan Range: 200–400 nm.[2]
-
Scan Speed: Medium (approx. 200 nm/min).
-
Data Interval: 0.5 nm.
-
-
Data Validation (The Check):
-
Verify the absorbance at
is between 0.3 and 0.8 AU (linear range). -
If
, dilute further. If , increase concentration.
-
Workflow Diagram (DOT)
Figure 2: Self-validating experimental workflow for UV-Vis characterization.
Application: pKa Determination via UV-Vis
The UV-Vis spectrum of FABAs is highly pH-dependent. The transition from the protonated cationic form (acidic pH) to the neutral zwitterion (isoelectric) and finally to the anionic form (basic pH) causes distinct spectral shifts.
-
Acidic pH (< 2): Amino group protonated (
). Loss of auxochromic effect. Spectrum resembles fluorobenzoic acid (blue shifted). -
Basic pH (> 7): Carboxyl group deprotonated (
). -
Method: Perform a titration recording spectra at pH 1.5, 3.0, 4.5, 6.0, and 7.5. Plot Absorbance at
(e.g., 348 nm) vs. pH. The inflection point corresponds to the pKa.
References
-
PubChem. (2025).[3] Compound Summary: 2-Amino-5-fluorobenzoic acid.[1][4][5] National Library of Medicine. Retrieved from [Link]
-
Sreenivasa, S., et al. (2013).[6] 2-Amino-5-fluorobenzoic acid.[1][4][5] Acta Crystallographica Section E. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 586408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-fluorobenzoic acid | C7H6FNO2 | CID 101412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Technical Guide: Verifying BMS-986020 (LPA1 Antagonist) Product Identity
This guide is structured to address a critical ambiguity in chemical procurement while providing a rigorous verification framework for the high-value research target likely intended by the request.
Important Note on CAS Identity: Database searches for CAS 1354949-79-3 resolve to 2-Amino-3,5-difluoro-4-methoxybenzoic acid , a low-molecular-weight synthetic intermediate (MW: ~203.1 Da). However, in the context of "drug development," "performance comparison," and "alternatives," this request strongly correlates with BMS-986020 (CAS 1257213-50-5), a prominent LPA1 antagonist often confused in catalog searches due to similar nomenclature or "BMS" series indexing errors.
This guide primarily addresses the verification of the LPA1 Antagonist BMS-986020 , while explicitly providing the data to distinguish it from the benzoic acid intermediate to prevent catastrophic experimental error.
Part 1: Chemical Profile & The Verification Challenge
The Target: BMS-986020
BMS-986020 is a high-affinity, selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). It is a critical tool compound for researching Idiopathic Pulmonary Fibrosis (IPF) and cholestatic liver injury.
-
Chemical Name: (R)-1-(4'-(3-methyl-4-(((1-phenylethoxy)carbonyl)amino)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid
-
Molecular Formula: C₂₉H₂₆N₂O₅
-
Molecular Weight: 482.53 g/mol
-
Key Feature: Contains a cyclopropane carboxylic acid tail and a chiral center (R-enantiomer).
The "False Positive" Risk (CAS 1354949-79-3)
If your vial is labeled with CAS 1354949-79-3 , you must immediately verify the molecular weight.
-
Scenario A (Correct Drug): The vendor used an internal code or incorrect CAS, but the powder is BMS-986020 (MW 482.5).
-
Scenario B (Wrong Chemical): The vial contains 2-Amino-3,5-difluoro-4-methoxybenzoic acid (MW 203.1). Using this in an LPA1 assay will yield zero activity , leading to false-negative data.
Part 2: Analytical Comparison & Decision Matrix
To confirm identity, you must differentiate BMS-986020 from its key structural analogs (like BMS-986202) and the potential benzoic acid mismatch.
Comparative Analytical Data
| Feature | BMS-986020 (Target) | BMS-986278 (Next-Gen) | Benzoic Acid Impurity (CAS 1354949-79-3) |
| Molecular Weight | 482.53 Da | 445.51 Da | 203.12 Da |
| Appearance | White to off-white solid | White solid | Off-white/Beige powder |
| Solubility (DMSO) | High (>30 mg/mL) | High (>30 mg/mL) | Moderate |
| Solubility (Water) | Negligible (requires pH > 7) | Negligible | Low (Acidic) |
| UV Max (λ) | ~297 nm (Biphenyl/Isoxazole) | ~290 nm | ~230-250 nm |
| Chirality | (R)-Enantiomer | Achiral (Pyrazine core) | Achiral |
| Key 1H NMR Signal | Cyclopropane protons (1.2-1.6 ppm) | Cyclopropane protons | No cyclopropane; Aromatic F-coupling |
Verification Workflow (DOT Diagram)
Caption: Logical decision tree for excluding the common benzoic acid intermediate and confirming the specific BMS-986020 enantiomer.
Part 3: Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This method separates BMS-986020 from synthesis byproducts (e.g., the Curtius rearrangement impurity) and the benzoic acid contaminant.
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C.
-
Detection: UV at 297 nm (Primary), 254 nm (Secondary).
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Injection |
| 15.0 | 95% | Linear Gradient |
| 20.0 | 95% | Wash |
| 20.1 | 5% | Re-equilibration |
Acceptance Criteria:
-
Retention Time: BMS-986020 typically elutes at ~12.5 min (hydrophobic). The benzoic acid (CAS 1354949-79-3) will elute much earlier (~4-5 min).
-
Purity: Area % > 98.0%.[1]
-
Tailing Factor: < 1.5 (The carboxylic acid tail can cause tailing; ensure pH is acidic).
Functional Verification (BSEP Inhibition)
A unique "fingerprint" of BMS-986020 is its off-target toxicity. Unlike newer alternatives (BMS-986278), BMS-986020 inhibits the Bile Salt Export Pump (BSEP).
-
Protocol: Incubate 10 µM BMS-986020 with BSEP-expressing membrane vesicles and radiolabeled Taurocholate.
-
Expected Result: >50% inhibition of Taurocholate transport.
-
Differentiation: If your compound is BMS-986278, inhibition will be negligible (<10%).
Part 4: Performance Comparison & Alternatives
When selecting an LPA1 antagonist, researchers must choose between the first-generation (BMS-986020) and second-generation (BMS-986278) based on the study's goal.
Comparative Performance Table
| Parameter | BMS-986020 | BMS-986278 (Alternative) | Ki16425 (Standard Tool) |
| LPA1 Potency (IC50) | 2–10 nM | ~4–7 nM | ~250 nM |
| Selectivity (vs LPA3) | High (>100x) | High (>100x) | Moderate (~20x) |
| Hepatotoxicity Risk | High (BSEP Inhibition) | Low (Clean profile) | Low |
| In Vivo Half-life | Moderate | High | Short |
| Clinical Status | Withdrawn (Phase 2) | Active (Phase 2/3) | Preclinical Only |
| Primary Use Case | Studying toxicity mechanisms or acute fibrosis | Chronic efficacy studies | General receptor validation |
Mechanism of Action & Toxicity Pathway (DOT Diagram)
Caption: BMS-986020 exerts therapeutic effects via LPA1 blockade but causes unique toxicity via off-target BSEP inhibition, distinguishing it from newer analogs.
Why Choose BMS-986020?
Despite its clinical failure, BMS-986020 remains a vital standard for:
-
Benchmarking Potency: It is one of the most potent LPA1 antagonists available.
-
Toxicity Modeling: It is the "positive control" for drug-induced cholestasis in transporter assays.
-
Historical Data: Comparing new results against the extensive Phase 2 clinical data (NCT01766817).
Part 5: References
-
Discovery of BMS-986020: Cheng, P. T. W., et al. (2017). Discovery of the Oral LPA1 Antagonist BMS-986020 for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry.
-
Mechanism of Hepatotoxicity: Gill, M., et al. (2022).[2] Mechanism of hepatobiliary toxicity of the LPA1 antagonist BMS-986020... Contrasts with BMS-986234 and BMS-986278. Toxicology and Applied Pharmacology.[2]
-
Clinical Trial Results (Phase 2): Palmer, S. M., et al. (2018). Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020...[3] for the Treatment of Idiopathic Pulmonary Fibrosis. CHEST Journal.
-
BMS-986278 (Alternative) Profile: Sivaraman, L., et al. (2021). Structure dependence and species sensitivity of in vivo hepatobiliary toxicity with lysophosphatidic acid receptor 1 (LPA1) antagonists. (Cited within context of comparative toxicity).
-
CAS 1354949-79-3 (Benzoic Acid Intermediate): BLD Pharm Catalog Entry for 2-Amino-3,5-difluoro-4-methoxybenzoic acid.[4][5][6][7][8] (Used for exclusion verification).
Sources
- 1. BMS-986278 - MedChem Express [bioscience.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 637347-90-1|2-Amino-4-fluoro-5-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 5. 1180497-45-3|2-Amino-3-fluoro-4-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 6. 126480-32-8|2-Amino-3-methoxy-4-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 7. 1354951-29-3|Ethyl 2-amino-3-fluoro-4-methoxybenzoate|BLD Pharm [bldpharm.com]
- 8. 159768-51-1|Methyl 2-amino-4-fluoro-5-methoxybenzoate|BLD Pharm [bldpharm.com]
Safety Operating Guide
2-Amino-3,5-difluoro-4-methoxybenzoic acid proper disposal procedures
This guide outlines the scientifically validated disposal protocols for 2-Amino-3,5-difluoro-4-methoxybenzoic acid (CAS: 1354949-79-3).[1]
As a Senior Application Scientist, I must emphasize that the presence of the difluoro-moiety dictates the disposal pathway. Unlike standard organic acids, the thermal decomposition of this compound generates hydrogen fluoride (HF), necessitating incineration in facilities equipped with specific flue gas scrubbers.
Chemical Identity & Hazard Profile
Before initiating disposal, verify the material identity to ensure compatibility with waste streams.[2]
| Parameter | Technical Specification |
| Chemical Name | 2-Amino-3,5-difluoro-4-methoxybenzoic acid |
| CAS Number | 1354949-79-3 |
| Molecular Formula | C₈H₇F₂NO₃ |
| Physical State | Solid (Off-white to brown powder) |
| Key Hazards (GHS) | H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant) |
| Reactivity | Incompatible with strong oxidizing agents.[1] |
Critical Safety & Segregation Logic
The Golden Rule of Fluorinated Waste: Never dispose of fluorinated aromatics in standard "Non-Halogenated" organic waste streams.
-
Reasoning: If incinerated in a standard kiln without scrubbers, the fluorine atoms convert to hydrofluoric acid gas (HF), which corrodes the incinerator infrastructure and violates environmental emission standards.
Segregation Categories
-
Solid Waste: Pure compound, contaminated gloves, filter paper.
-
Destination: Solid Hazardous Waste (Halogenated).
-
-
Liquid Waste: Mother liquors or dissolved samples.
-
Destination: Halogenated Organic Solvents (even if the solvent is non-halogenated like Methanol, the solute renders the stream halogenated).
-
Step-by-Step Disposal Protocols
Protocol A: Disposal of Solid Substance
Applicable for: Expired reagents, synthesis byproducts, or spill cleanup materials.[1]
-
PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a particulate respirator (N95) if handling outside a fume hood.
-
Containment: Transfer the solid into a clear, chemically compatible polyethylene or glass container.
-
Note: Do not use metal containers if the substance is wet or acidic, as the carboxylic acid group can react with metals over time.
-
-
Labeling: Affix a hazardous waste label.
-
Constituents: Write "2-Amino-3,5-difluoro-4-methoxybenzoic acid".
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
Critical Tag: Write "CONTAINS ORGANIC FLUORINE" prominently on the tag.
-
-
Secondary Containment: Place the sealed container into the laboratory's satellite accumulation area for "Solid Hazardous Waste."
Protocol B: Disposal of Solutions (Liquid Waste)
Applicable for: Reaction mixtures, HPLC effluents, or washing solvents.
-
pH Check: If the solution is highly acidic (pH < 2) due to the benzoic acid moiety, neutralize to pH 6–8 using a dilute Sodium Bicarbonate (
) solution.-
Why? Neutralization prevents exothermic reactions or gas generation when mixed with other wastes in the central drum.
-
-
Transfer: Pour into the Halogenated Solvent Waste carboy.
-
Crucial: Do NOT pour into the "Non-Halogenated" carboy.
-
-
Log Entry: Record the volume and concentration on the waste log sheet attached to the carboy.
Protocol C: Empty Container Management (Triple Rinse)
Regulatory Standard: EPA 40 CFR 261.7[1]
-
Rinse 1: Add a compatible solvent (e.g., Methanol or Acetone) to the empty bottle (approx. 10% of volume). Cap and shake well.
-
Dispose: Pour rinsate into the Halogenated Solvent Waste .
-
Repeat: Perform this rinse cycle two more times (Total 3 rinses).
-
Defacement: Cross out the original label and mark "EMPTY."
-
Final Disposal: The bottle can now be discarded in regular trash or glass recycling, depending on facility rules.
Decision Logic Visualization
The following diagram illustrates the decision matrix for segregating this specific fluorinated compound.
Figure 1: Decision logic for segregating fluorinated amino-benzoic acid waste streams to ensure environmental compliance.
Emergency Spill Procedures
In the event of a benchtop spill (< 50g):
-
Evacuate & Ventilate: Clear the immediate area. Ensure fume hoods are active to capture dust.
-
PPE: Wear N95 respirator, goggles, and nitrile gloves.
-
Dry Spill: Gently cover with a dust suppressant (or wet paper towels) to prevent aerosolization. Sweep carefully into a dustpan.
-
Wet Spill: Absorb with an inert material (Vermiculite or Chemizorb®).
-
Decontamination: Wipe the surface with a mild soap solution. Place all cleanup materials into the Solid Hazardous Waste bin.
References
-
PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid (Analogous Safety Data). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
Sources
A Researcher's Guide to the Safe Handling of 2-Amino-3,5-difluoro-4-methoxybenzoic Acid
This guide provides essential safety and logistical information for the handling and disposal of 2-Amino-3,5-difluoro-4-methoxybenzoic acid. As a research chemical, comprehensive safety data may not be fully established. Therefore, this document synthesizes information from structurally similar compounds to provide a robust framework for ensuring laboratory safety. The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound responsibly, minimizing risk to both personnel and the environment.
Hazard Assessment: A Synthesis of Analog Data
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][4][5]
-
Harmful if Swallowed: Some related compounds are classified as harmful if swallowed.[5][6]
The presence of a difluorinated aromatic ring also warrants caution. Fluorinated organic compounds can exhibit persistence in the environment and may have unique toxicological properties.[7][8][9][10] Therefore, treating 2-Amino-3,5-difluoro-4-methoxybenzoic acid with a high degree of caution is paramount.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling 2-Amino-3,5-difluoro-4-methoxybenzoic acid, with explanations rooted in the anticipated hazards.
| Protection Type | Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Given the high risk of serious eye irritation from splashes of the solid or its solutions, chemical splash goggles are mandatory.[11][12][13] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of aerosolization.[6][12] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended for handling halogenated and aromatic compounds.[6][12] It is critical to consult the glove manufacturer's compatibility chart for breakthrough times specific to the solvents being used. Always inspect gloves before use and discard them immediately if they become contaminated.[6] |
| Body Protection | Laboratory Coat and Chemical-resistant Apron | A standard laboratory coat should be worn to protect against incidental skin contact.[11][13] For tasks with a higher risk of splashes, a chemically resistant apron worn over the lab coat is advised.[6] |
| Respiratory Protection | NIOSH-approved Respirator | When handling the solid compound outside of a certified chemical fume hood or if there is a potential for dust generation, a respirator with a particulate filter (P95 or P100) is recommended.[6][11] If working with solutions that may produce vapors, an organic vapor cartridge may be necessary. All respirator use must be in accordance with a documented respiratory protection program.[6] |
Operational and Disposal Plans: A Step-by-Step Protocol
Adherence to a strict operational protocol is essential for safe handling.
3.1. Engineering Controls
-
Chemical Fume Hood: Always handle 2-Amino-3,5-difluoro-4-methoxybenzoic acid in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Safety Stations: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[6]
3.2. Handling Procedure
-
Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Review this guide and any available safety information.
-
Weighing: Conduct all weighing of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent the dispersal of dust.[6]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. This entire process should be performed within a fume hood.[6]
-
Handling: Use appropriate laboratory equipment, such as spatulas and forceps, to handle the solid material. Avoid all direct contact with skin and eyes.[14]
3.3. Spill and Emergency Procedures
-
Minor Spills: For small spills, carefully clean the area using appropriate methods to avoid generating dust.[13] Moisten the material with a suitable solvent if necessary, or use a HEPA-filter vacuum.[13] All personnel involved in the cleanup must wear appropriate PPE.[13]
-
Major Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.[5]
-
3.4. Waste Disposal
All waste containing 2-Amino-3,5-difluoro-4-methoxybenzoic acid must be treated as hazardous waste.
-
Containerization: Collect all waste, including contaminated PPE, in a clearly labeled, sealed container suitable for hazardous chemical waste.
-
Labeling: The waste container must be labeled with the full chemical name and a description of the contents.
-
Disposal: Dispose of the waste through your institution's EHS office or a licensed chemical waste disposal company.[15][16] Do not dispose of this chemical down the drain or in regular trash.[16][17] Due to its halogenated nature, incineration at a facility equipped with afterburners and flue gas scrubbers is a potential disposal method.[2]
Visualizing the Workflow
The following diagram illustrates the key stages of the safe handling workflow for 2-Amino-3,5-difluoro-4-methoxybenzoic acid.
Caption: Safe handling workflow for 2-Amino-3,5-difluoro-4-methoxybenzoic acid.
References
- Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US - SDS Manager. (2026, January 26).
- Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15).
- Personal protective equipment for handling 3-(2-Chloropyrimidin-4-yl)benzoic acid - Benchchem.
- Benzoic acid - Apollo Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
- Fluorinated chemicals need stricter control - CMAJ. (2015, August 11).
- CAS 4294-95-5: 2-Amino-4-methoxybenzoic acid | CymitQuimica.
- Fluorochemicals: Persistent, Dangerous, Avoidable. (2021, August 31).
- PFAS - Wikipedia.
- 2-Amino-4,5-difluorobenzoic acid - Synquest Labs.
- SAFETY DATA SHEET - TCI Chemicals. (2024, December 10).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2026, January 16).
- The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns | Journal of Agricultural and Food Chemistry - ACS Publications. (2025, January 13).
- Chemical Safety Data Sheet MSDS / SDS - 4-AMINO-2,3-DIFLUORO-5-NITRO-BENZOIC ACID - ChemicalBook. (2025, September 27).
- 2,3-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 3611682 - PubChem.
- 4294-95-5 | 2-Amino-4-methoxybenzoic acid - ChemScene.
- (PDF) Fluorochemicals: Persistent, Dangerous, Avoidable - ResearchGate. (2021, August 31).
- 2,6-Difluoro-4-methoxybenzoic acid 97 123843-65-2 - MilliporeSigma.
- sigma-aldrich - Safety Data Sheet. (2014, June 28).
- 1001346-91-3|4-Amino-2-fluoro-5-methoxybenzoic acid|BLD Pharm.
- Hazardous Waste - EHSO Manual 2025-2026. (2025, December 22).
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
